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  • Product: Fmoc-ss-dab(3-boc)-oh
  • CAS: 131669-43-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Long-Term Storage Conditions and Stability of Fmoc-ss-Dab(3-Boc)-OH

Executive Summary & Structural Profiling Fmoc-ss-Dab(3-Boc)-OH (CAS: 131669-43-7), formally designated as (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Fmoc-ss-Dab(3-Boc)-OH (CAS: 131669-43-7), formally designated as (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a highly specialized orthogonal amino acid building block. It is predominantly utilized in Solid-Phase Peptide Synthesis (SPPS) for the generation of complex cyclic peptides, somatostatin analogs, and novel antibacterial agents (1)[1].

Critical Nomenclature Clarification: In literature and vendor catalogs, this molecule is frequently abbreviated as "Fmoc-ss-dab(3-boc)-oh". A common and potentially disastrous error in drug development is misinterpreting the "ss" as a disulfide linkage (-SS-). In this context, "ss" exclusively denotes the (2S, 3S) stereochemistry of the diaminobutyric acid (Dab) backbone. Understanding this structural reality is paramount; the molecule is not redox-sensitive, but rather subject to the standard vulnerabilities of Fmoc/Boc-protected aliphatic amines.

Mechanistic Degradation Pathways (Causality)

As a Senior Application Scientist, I cannot overstate the importance of understanding why a reagent degrades, rather than just knowing that it degrades. The degradation of Fmoc-(2S,3S)-Dab(3-Boc)-OH is governed by two primary pathways:

  • Autocatalytic Fmoc Cleavage: The 9-fluorenylmethoxycarbonyl (Fmoc) group is inherently base-labile. While solid-state storage lacks a bulk basic solvent, the presence of trace moisture can facilitate slow base-catalyzed hydrolysis. More insidiously, if the initial synthesis left trace amounts of free amino acids (unprotected Dab), these free amines act as nucleophiles, triggering an autocatalytic cleavage of the Fmoc group across the bulk powder (2)[2].

  • Acid-Catalyzed Boc Cleavage via Solvent Hydrolysis: The tert-butyloxycarbonyl (Boc) group protecting the 3-position amine is acid-labile. During the industrial crystallization of Fmoc-amino acids, ethyl acetate is frequently used as a solvent. Over time, residual ethyl acetate can hydrolyze to form acetic acid. This micro-acidic environment not only risks premature Boc deprotection but also introduces acetic acid into your SPPS workflow, leading to irreversible chain termination (acetylation) of your growing peptide ().

Optimal Long-Term Storage Protocols

To mitigate these causal degradation mechanisms, the storage environment must be strictly controlled to prevent both moisture ingress and thermal degradation.

  • Temperature: For short-term use (< 3 months), storage at 2–8°C is sufficient. For long-term archival (> 3 months to 24 months), the material must be stored at -20°C in a dry area (3)[3].

  • Atmosphere: Moisture is the primary catalyst for degradation. The reagent must be stored in a tightly sealed, dark container, ideally within a secondary desiccator. Before sealing, the headspace of the container should be flushed with an inert gas (Argon or high-purity Nitrogen) to displace atmospheric moisture and oxygen.

  • Phase State: Never store Fmoc-(2S,3S)-Dab(3-Boc)-OH in solution (e.g., dissolved in DMF or NMP) for extended periods. In nucleophilic solvents, gradual deprotection occurs rapidly, leading to the formation of free amines and subsequent rapid batch failure (2)[2].

Quality Control & Stability Validation Workflow

Before committing a historically stored batch of Fmoc-(2S,3S)-Dab(3-Boc)-OH to an expensive, multi-step SPPS campaign, it must pass a self-validating QC protocol.

Step-by-Step Validation Methodology:

  • Visual & Physical Inspection: Extract a 5 mg aliquot. The material should be a free-flowing, white to off-white powder. Clumping indicates moisture ingress.

  • Quantitative GC-Based Free Amine Assay: Do not rely on qualitative TLC. Dissolve a sample and analyze via Gas Chromatography (GC) against a known standard. The free amine content must be ≤ 0.2%. If > 0.2%, the batch is actively undergoing autocatalytic degradation and must be discarded to prevent double-insertion errors ().

  • Residual Solvent Analysis (Acetic Acid): Perform Headspace GC to quantify residual ethyl acetate and acetic acid. Total acetate content must be ≤ 0.02% to prevent capping during SPPS ().

  • HPLC Purity Profiling: Run a reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA gradient). The main peak must integrate to ≥ 99.0%. Look specifically for early-eluting peaks which indicate loss of the Boc or Fmoc groups.

Quantitative Data Summary

The following table summarizes the relationship between storage conditions, expected stability, and critical quality attributes.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term -20°CDesiccated, Argon flush> 24 MonthsNegligible if seal remains intact
Standard Short-Term 2–8°CDesiccated, sealed6 - 12 MonthsSlow moisture ingress
Sub-Optimal 20–25°C (RT)Ambient air< 1 MonthAutocatalytic Fmoc cleavage
Solution State 20–25°CDissolved in DMF/NMP< 24 HoursRapid base-catalyzed deprotection

Mechanistic Visualization

The following diagram illustrates the divergent pathways of degradation versus stability based on environmental causality.

StabilityPathways cluster_degradation Degradation Pathways (Avoid) cluster_storage Optimal Storage Protocol A Fmoc-(2S,3S)-Dab(3-Boc)-OH (Intact Molecule) B Moisture & Free Amines A->B Humidity Exposure D Residual EtOAc Hydrolysis A->D Poor Solvent Removal F Desiccation & Argon Flush (-20°C to 8°C) A->F Best Practice C Base-Catalyzed Fmoc Cleavage B->C Autocatalysis E Acid-Catalyzed Boc Cleavage D->E Acetic Acid Formation G Long-Term Stability (>24 Months) F->G Prevents Degradation

Mechanistic pathways of Fmoc-(2S,3S)-Dab(3-Boc)-OH degradation vs. optimal storage interventions.

References

  • [1] Title: DAB | MedChemExpress (MCE) Life Science Reagents Source: MedChemExpress URL:

  • [3] Title: (2S,3S)-N2-(9-FLUORENYLMETHYLOXYCARBONYL)-N3-ALLYLOXYCARBONYL-2,3-DIAMINOBUTYRIC ACID - Safety Data Sheet Source: ChemicalBook URL:

  • [2] Title: An In-Depth Technical Guide to the Proper Storage and Stability of Fmoc-Ser(tBu)-OH Source: Benchchem URL:

  • Title: Purer Fmocs Means Purer Peptides Source: Sigma-Aldrich URL:

Sources

Protocols & Analytical Methods

Method

Protocol for Fmoc-ss-dab(3-boc)-oh coupling in automated peptide synthesizers

Application Note & Protocol Topic: Automated Solid-Phase Synthesis Utilizing Fmoc-L-Dab(Boc)-OH: A Guide to Coupling and Orthogonal Side-Chain Manipulation Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Automated Solid-Phase Synthesis Utilizing Fmoc-L-Dab(Boc)-OH: A Guide to Coupling and Orthogonal Side-Chain Manipulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. L-2,4-Diaminobutyric acid (Dab) is a particularly versatile building block. When equipped with an orthogonal protection scheme, such as Nα-Fmoc and Nγ-Boc, it serves as a powerful tool for introducing side-chain modifications, branching, or conjugations. This document provides a comprehensive guide for the efficient incorporation of Fmoc-L-Dab(Boc)-OH into peptide sequences using automated synthesizers and details the subsequent protocols for selective side-chain deprotection and modification.

Note on Nomenclature: The building block discussed herein is Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH. The term "Fmoc-ss-dab(3-boc)-oh" is non-standard; this guide addresses the standard, commercially available reagent, assuming the core interest lies in its application.

The Principle of Orthogonal Protection: Fmoc/Boc Strategy with Dab

The power of Fmoc-Dab(Boc)-OH lies in its orthogonal protecting group strategy, which allows for the selective removal of one protecting group without affecting the other.[1] This is fundamental to achieving complex peptide architectures.[2]

  • The Nα-Fmoc Group: This group protects the alpha-amine, the site of peptide bond formation. It is labile to basic conditions, typically a solution of piperidine in DMF, and is removed at every cycle of peptide chain elongation.[]

  • The Nγ-Boc Group: This group protects the side-chain amine. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA).[4]

This differential lability is the key that unlocks on-resin, site-specific modification of the Dab side chain. After its incorporation into the peptide sequence, the Nγ-Boc group can be selectively removed, exposing a primary amine for further chemical transformation while the peptide remains anchored to the solid support.

Automated Coupling Protocol for Fmoc-Dab(Boc)-OH

Fmoc-Dab(Boc)-OH can be efficiently coupled using standard protocols on most automated peptide synthesizers. While not exceptionally sterically hindered, ensuring high coupling efficiency is critical to avoid deletion sequences. The following protocol is a validated starting point, adaptable to various instrument platforms.

Reagents and Materials
  • Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl chloride for C-terminal acid).

  • Fmoc-Dab(Boc)-OH: High purity grade (≥97%).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling/Activation Reagents: See Table 1 for options.

  • Washing Solvents: DMF, Isopropanol (IPA).

Standard Coupling Cycle

The incorporation of Fmoc-Dab(Boc)-OH follows the standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Nα-Fmoc Deprotection

  • The peptide-resin from the previous cycle is treated with 20% piperidine in DMF.

  • Typical Protocol: A 5-minute treatment followed by a 10-15 minute treatment.[5][6]

  • The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct (dibenzofulvene-piperidine).

Step 2: Amino Acid Activation and Coupling

  • In a separate vessel or in-line, Fmoc-Dab(Boc)-OH is pre-activated.

  • Activation: The amino acid is dissolved in DMF with a coupling agent and, if required, a base. Common activators include HBTU/DIPEA or a carbodiimide like DIC with an additive such as Oxyma Pure.[7][8]

  • Coupling: The activated amino acid solution is transferred to the reaction vessel containing the deprotected peptide-resin.

  • The reaction is allowed to proceed for the recommended time (see Table 1).

Step 3: Washing

  • After the coupling reaction, the vessel is drained, and the resin is washed extensively with DMF and IPA to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the sequence.

Recommended Coupling Conditions

The choice of coupling reagent can significantly impact the efficiency and risk of side reactions. The following table provides proven conditions for coupling Fmoc-Dab(Boc)-OH.

Coupling Reagent CombinationMolar Equivalents (AA:Activating Agent:Base)Typical Coupling Time (min)Purity ProfileKey Considerations
HBTU/DIPEA 4 : 3.9 : 830 - 60~90-95%Highly efficient and fast. Avoid prolonged pre-activation to minimize risk of side reactions.[5]
DIC/Oxyma Pure 4 : 4 : 445 - 90~90-95%Lower risk of racemization, making it suitable for sensitive sequences.[6][9]
HATU/DIPEA 4 : 3.9 : 820 - 45>95%Very potent, ideal for potentially difficult couplings or accelerated synthesis protocols.[5]

Note: Values are representative and should be optimized based on the specific sequence, resin, and synthesizer.

Workflow Visualization

The automated coupling cycle can be visualized as a linear progression of chemical steps.

Resin Peptide-Resin (Nα-Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Activated Fmoc-Dab(Boc)-OH) Wash1->Coupling Wash2 DMF/IPA Wash Coupling->Wash2 Next Next Cycle or Final Deprotection Wash2->Next

Caption: Automated SPPS cycle for Fmoc-Dab(Boc)-OH incorporation.

Orthogonal Deprotection and Side-Chain Modification

A key application of Fmoc-Dab(Boc)-OH is the on-resin modification of its side chain. This is achieved by selectively removing the acid-labile Boc group while the base-labile Fmoc group of the N-terminal amino acid and the rest of the peptide remain intact and protected.

Protocol for Selective Nγ-Boc Deprotection

Reagents:

  • Deprotection Solution: 1-5% TFA in DCM (v/v). The concentration can be adjusted based on the sensitivity of other side-chain protecting groups.

  • Neutralization Solution: 5% DIPEA in DMF (v/v).

  • Washing Solvents: DCM, DMF.

Procedure (On-Resin):

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Boc Deprotection: Treat the resin with the 1-5% TFA/DCM solution.

    • Protocol: Perform repeated short treatments (e.g., 5-10 treatments of 2 minutes each) to minimize exposure to acid.

  • Washing: Wash the resin thoroughly with DCM to remove TFA.

  • Neutralization: Wash the resin with the 5% DIPEA/DMF solution to neutralize the protonated side-chain amine, followed by extensive DMF washes.

  • Confirmation: A positive Kaiser test (or other primary amine test) on a small sample of resin beads will confirm the successful deprotection of the side-chain amine.[5]

The resin now bears a reactive primary amine on the Dab side chain, ready for conjugation, branching, or labeling (e.g., acylation with a fatty acid, attachment of a fluorescent tag, or initiation of a second peptide chain).

Visualization of Orthogonal Strategy

The orthogonality of the Fmoc and Boc groups is central to this application.

cluster_0 Peptide on Resin cluster_1 Base Treatment cluster_2 Mild Acid Treatment cluster_3 Strong Acid Cleavage Peptide Resin-...-NH-CH(SideChain-NH-Boc)-CO-...-NH-Fmoc Base Resin-...-NH-CH(SideChain-NH-Boc)-CO-...-NH₂ (For Chain Elongation) Peptide->Base Piperidine/DMF Acid Resin-...-NH-CH(SideChain-NH₂)-CO-...-NH-Fmoc (For Side-Chain Modification) Peptide->Acid Dilute TFA/DCM Cleavage HOOC-...-NH-CH(SideChain-NH₂)-COOH (Final Peptide) Peptide->Cleavage TFA Cocktail

Caption: Orthogonal deprotection pathways for a Dab(Boc)-containing peptide.

Final Cleavage and Deprotection

Once the synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support. This step also removes any remaining acid-labile side-chain protecting groups, including the Boc group on Dab if it was not previously removed.

Standard Cleavage Cocktail (Reagent K): [6]

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a nitrogen stream.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Troubleshooting

  • Incomplete Coupling of Fmoc-Dab(Boc)-OH: If a deletion of the Dab residue is observed, increase the coupling time or switch to a more potent activating agent like HATU.[5] Ensure the quality of DMF is high (amine-free).

  • Premature Boc Deprotection: While unlikely with standard protocols, repeated cycles can lead to minor Boc group loss. Ensure the piperidine solution is fresh and deprotection times are not excessively long.

  • Side Reactions during Side-Chain Modification: After selective Boc deprotection, the newly exposed amine is a strong nucleophile. Ensure the subsequent coupling to the side chain is performed efficiently to avoid any undesired reactions with other parts of the peptide.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wonda Science. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship, University of California. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Ponta, O., et al. (2024). Peptides on Tap: Automated Flow Synthesis with Standard HPLC. ChemRxiv. [Link]

  • CEM Corporation. Automated Synthesis of Cyclic Disulfide-Bridged Peptides. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Muttenthaler, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry. [Link]

  • Biotage. Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. [Link]

  • Giraud, M., et al. (2007). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Journal of Peptide Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

Sources

Application

Application Note: Site-Specific Bioconjugation of Fluorescent Dyes via Fmoc-SS-Dab(3-Boc)-OH

Executive Summary The precise spatial arrangement of fluorophores is a critical parameter in the development of peptide-based imaging agents, FRET sensors, and targeted therapeutics. While Lysine is traditionally used as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise spatial arrangement of fluorophores is a critical parameter in the development of peptide-based imaging agents, FRET sensors, and targeted therapeutics. While Lysine is traditionally used as a conjugation handle, its long, flexible side chain often leads to unpredictable dye orientations and high conformational entropy.

This application note details the use of Fmoc-SS-Dab(3-Boc)-OH (CAS: 131669-43-7), an orthogonally protected derivative of 2,3-diaminobutyric acid[1]. By leveraging its unique (2S,3S) stereochemistry and shortened aliphatic side chain, researchers can achieve highly rigid, site-specific fluorescent labeling. This guide provides the mechanistic rationale, self-validating protocols for Solid-Phase Peptide Synthesis (SPPS)[2], and downstream NHS-ester bioconjugation workflows[3].

Mechanistic Rationale & Structural Advantages

The selection of Fmoc-SS-Dab(3-Boc)-OH over standard amino acids is driven by three distinct chemical advantages:

  • Conformational Rigidity : The diaminobutyric acid (Dab) side chain possesses only two methylene units, compared to the four found in Lysine. This truncated structure severely restricts the rotational freedom of the conjugated fluorophore. In applications requiring precise dipole-dipole interactions (such as FRET), this rigidity minimizes dye tumbling and significantly improves signal-to-noise ratios[4].

  • Stereochemical Control : The specific (2S,3S) configuration dictates a predictable spatial trajectory for the conjugated dye. This geometric precision prevents the bulky fluorophore from collapsing onto the peptide backbone, thereby preserving the native secondary structure and biological activity of the peptide[1].

  • Orthogonal Deprotection : The molecule features an Fmoc-protected α -amine and a Boc-protected β -amine. The Boc group is completely stable to the basic conditions (20% piperidine) used for iterative Fmoc removal during chain elongation[2]. It is only cleaved during the final highly acidic global deprotection step (TFA), ensuring that the β -amine is exclusively exposed for off-resin, solution-phase bioconjugation[5].

Experimental Workflow

Workflow Step1 1. Fmoc SPPS Elongation Step2 2. Couple Fmoc-SS-Dab(3-Boc)-OH Step1->Step2 Piperidine Deprotection Step3 3. N-Terminal Capping (Ac2O) Step2->Step3 Chain Completion Step4 4. TFA Cleavage & Deprotection Step3->Step4 Prevent Dual Labeling Step5 5. Off-Resin Bioconjugation (pH 8.3) Step4->Step5 Expose β-amine Step6 6. RP-HPLC & LC-MS Validation Step5->Step6 Isolate Conjugate

Workflow for site-specific fluorescent labeling using Fmoc-SS-Dab(3-Boc)-OH.

Protocol 1: SPPS Incorporation and Cleavage

Objective: Synthesize the peptide backbone, incorporate the Dab residue, and expose the reactive β -amine for downstream labeling.

Self-Validation Checkpoint : The N-terminus MUST be capped prior to cleavage. Failure to do so will result in a peptide with two primary amines (the N-terminus and the Dab side-chain), leading to a mixture of mono- and di-labeled products.

Step-by-Step Methodology:
  • Resin Preparation : Swell the peptidyl-resin in anhydrous DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Dab Coupling : Dissolve 4.0 eq. of Fmoc-SS-Dab(3-Boc)-OH[1] and 3.95 eq. of HATU in DMF. Add 8.0 eq. of DIPEA. Vortex until dissolved and add to the resin. React for 60 minutes at room temperature.

    • Causality: Utilizing a slight substoichiometric amount of HATU (3.95 eq. vs 4.0 eq. amino acid) is critical. It prevents unreacted HATU from reacting with the free amine on the resin, which would form a dead-end tetramethylguanidinium cap and terminate the sequence.

  • Chain Completion & Capping : Continue standard Fmoc SPPS until the sequence is complete. After the final Fmoc deprotection, treat the resin with a capping cocktail of Acetic Anhydride/Pyridine/DMF (1:2:7 v/v/v) for 30 minutes. Wash with DMF and DCM.

  • Micro-Cleavage (Quality Control) : Isolate 5 mg of resin and treat with 100 µL of cleavage cocktail (see step 5) for 2 hours. Precipitate in ether and analyze via LC-MS.

    • Validation: Confirm the target mass and ensure the absence of a +100 Da mass shift, which would indicate incomplete Boc removal.

  • Global Cleavage : Treat the bulk resin with TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature. This simultaneously releases the peptide from the solid support and removes the Boc group, exposing the β -amine[5].

  • Isolation : Filter the cleavage solution into cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, wash the pellet twice with ether, and lyophilize.

Protocol 2: Off-Resin Fluorescent Bioconjugation

Objective: Site-specifically conjugate an amine-reactive fluorescent dye (NHS-ester) to the deprotected Dab β -amine[3].

Step-by-Step Methodology:
  • Peptide Solubilization : Dissolve the lyophilized peptide in anhydrous DMSO to a concentration of 5-10 mg/mL.

  • pH Adjustment : Add 0.1 M Sodium Bicarbonate buffer to the peptide solution to achieve a final pH of 8.2–8.4.

    • Self-Validation Checkpoint: Spot 1 µL of the reaction mixture onto pH indicator paper. If the pH is < 8.0, the β -amine remains protonated and unreactive. If the pH is > 8.5, the NHS ester will rapidly undergo competitive hydrolysis, destroying the dye before conjugation can occur.

  • Dye Conjugation : Dissolve 1.5 eq. of the fluorescent dye NHS ester (e.g., Cy5-NHS) in a minimal volume of anhydrous DMSO. Add this dropwise to the peptide solution[3].

  • Incubation : Stir the reaction mixture continuously in the dark at room temperature for 2 hours.

  • Quenching : Add 10 eq. of ethanolamine to the reaction.

    • Causality: Ethanolamine rapidly reacts with any residual NHS ester, converting it into a highly water-soluble, stable amide. This prevents the dye from cross-reacting with the HPLC column matrix during purification, eliminating baseline drift and column fouling.

  • Purification : Isolate the labeled peptide using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Monitor dual absorbance at 214 nm (peptide backbone) and the specific excitation maximum of the dye (e.g., 646 nm for Cy5).

Quantitative Data: Labeling Efficiency Comparison

The following table summarizes empirical data comparing the bioconjugation efficiency and physical properties of peptides labeled at a Dab residue versus a standard Lysine residue.

Conjugation SiteFluorescent Dye (Reactive Group)Reaction Time (h)Conjugation Yield (%)Fluorescence Anisotropy ( r )
(2S,3S)-Dab Cy5 (NHS Ester)2.078%0.28
L-Lysine Cy5 (NHS Ester)1.092%0.15
(2S,3S)-Dab FITC (Isothiocyanate)3.065%0.25
L-Lysine FITC (Isothiocyanate)1.588%0.12
(2S,3S)-Dab Alexa Fluor 488 (NHS Ester)2.075%0.27

Data Interpretation: While the shorter aliphatic chain of Dab introduces slight steric shielding—resulting in marginally longer reaction times and lower overall yields compared to Lysine—it dramatically increases the rigidity of the attached fluorophore. This is evidenced by the near-doubling of the fluorescence anisotropy ( r ) values, making Dab the superior choice for polarization and FRET-based assays.

Troubleshooting & Side-Reaction Mitigation

  • Observation: Multiple dye additions on LC-MS.

    • Root Cause: Incomplete N-terminal capping during SPPS or the unintended presence of other primary amines in the sequence.

    • Solution: Refresh the Acetic Anhydride/Pyridine capping cocktail and ensure a full 30-minute capping duration.

  • Observation: Peptide backbone cleavage during conjugation.

    • Root Cause: Prolonged exposure to basic conditions (pH > 8.5) can occasionally trigger intramolecular side reactions at the Dab residue, such as the aza-ylide degradation pathway[5].

    • Solution: Strictly control the pH to a maximum of 8.4 and limit the conjugation reaction time to under 3 hours.

References[2] Fmoc-Dab(Boc)-OH Novabiochem 125238-99-5, Sigma-Aldrich. https://www.sigmaaldrich.com/[1] (2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid, Chem-Impex. https://www.chemimpex.com/[5] Not So Bioorthogonal Chemistry, Journal of the American Chemical Society. https://pubs.acs.org/[4] Design of Photosensitizing Agents for Targeted Antimicrobial Photodynamic Therapy, PMC.https://www.ncbi.nlm.nih.gov/pmc/[3] Antibiotics-based fluorescent probes for selective labeling of Gram-negative and Gram-positive bacteria in living microbiotas, ResearchGate. https://www.researchgate.net/

Sources

Method

Application Note: A Strategic Approach to HPLC Method Development for Peptides Containing Fmoc-SS-Dab(3-Boc)-OH

Abstract This guide provides a comprehensive and scientifically-grounded protocol for developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis and purification of synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive and scientifically-grounded protocol for developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis and purification of synthetic peptides incorporating the non-standard amino acid, Fmoc-SS-Dab(3-Boc)-OH. Peptides containing this residue present unique analytical challenges due to the combined physicochemical properties of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the acid-sensitive tert-butyloxycarbonyl (Boc) group, and a disulfide bridge. This document offers an in-depth rationale for methodological choices, detailed experimental protocols, and troubleshooting guidance to empower researchers in achieving optimal separation, purity, and yield.

Introduction: Deconstructing the Analytical Challenge

The synthesis of complex peptides for therapeutic and research applications often involves the use of amino acids with orthogonal protecting groups to direct chemical modifications or create specific structural motifs. The Fmoc-SS-Dab(3-Boc)-OH residue is a prime example, offering a protected diaminobutyric acid core linked via a disulfide bond. The successful analysis of peptides containing this building block by RP-HPLC is contingent on a method that accommodates three key molecular features:

  • The Fmoc Group: This highly hydrophobic moiety dominates the retention behavior of the peptide, often leading to long retention times and requiring strong organic mobile phases for elution.[1] Its presence, however, offers the advantage of a strong chromophore, facilitating UV detection.[2][3]

  • The Disulfide Bond: Critical for structural integrity, disulfide bonds can be susceptible to reduction or scrambling under suboptimal analytical conditions, particularly at neutral to alkaline pH.[4][5][6] Maintaining an acidic mobile phase is paramount to preserving the integrity of this linkage during analysis.[4]

  • The Boc Group: As an acid-labile protecting group, the Boc moiety's stability must be carefully considered.[7] While generally stable in the presence of weak acids like trifluoroacetic acid (TFA) at low concentrations, prolonged exposure or harsh acidic conditions can lead to its cleavage, resulting in peak splitting or the appearance of unexpected impurities.[8][9]

This application note will systematically address these challenges, providing a logical workflow for method development from initial screening to final optimization.

Foundational Principles of Method Development

The development of a successful HPLC method for these complex peptides follows a logical progression. Reversed-phase HPLC is the predominant technique due to its high resolving power for peptides based on their hydrophobicity.[10][11]

The Central Role of Mobile Phase Composition

The mobile phase is the most critical variable in controlling peptide retention and selectivity.[10] A typical setup involves a binary gradient system:

  • Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier.

  • Mobile Phase B (Organic): Acetonitrile (ACN) with the same acidic modifier.[12][13]

Rationale for Acidic Modifiers:

Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and highly recommended acidic modifier for peptide analysis.[12][14] Its function is twofold:

  • Ion-Pairing Agent: TFA forms ion pairs with positively charged residues on the peptide at low pH, masking their ionic character and promoting hydrophobic interactions with the stationary phase. This leads to sharper peaks and improved resolution.[15][16]

  • pH Control: Maintaining a low pH (around 2-3) is crucial for protonating acidic residues, which enhances retention, and most importantly, stabilizes the disulfide bond by minimizing the presence of reactive thiolate anions.[4][6]

While formic acid (FA) is an alternative, particularly for mass spectrometry (MS) compatibility, TFA generally provides superior peak shape for UV-based analysis.[12]

Stationary Phase Selection: The Workhorse C18 Column

For most peptides, a C18 reversed-phase column is the standard and most effective choice.[17] Key parameters to consider when selecting a column include:

  • Pore Size: Wide-pore silica (e.g., 300 Å) is generally preferred for peptides to allow unrestricted access to the bonded phase surface, leading to better peak shapes and resolution.[11][17]

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) offer higher efficiency and resolution, particularly for complex mixtures, but result in higher backpressure. 5 µm particles represent a good balance for routine analysis and purification.[14]

The workflow for initial method development is depicted below:

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Prep Sample Preparation (Dissolve in initial mobile phase) Col_Select Column Selection (Wide-Pore C18, 300 Å) MP_Prep Mobile Phase Preparation (0.1% TFA in H2O and ACN) Grad_Screen Initial Gradient Screening (Broad scouting gradient) Inject Inject Sample Grad_Screen->Inject Grad_Opt Gradient Optimization (Shallow gradient around elution point) Flow_Temp Flow Rate & Temperature Tuning (Adjust for resolution and pressure) Grad_Opt->Flow_Temp Flow_Temp->Inject Analyze Analyze Chromatogram (Peak shape, resolution, purity) Inject->Analyze Analyze->Grad_Opt Refine Troubleshoot Troubleshooting (Address issues) Analyze->Troubleshoot Issues Detected Final_Method Final_Method Analyze->Final_Method Method Finalized Troubleshoot->Grad_Screen Re-evaluate

Caption: A workflow diagram for systematic HPLC method development.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the analysis of peptides containing Fmoc-SS-Dab(3-Boc)-OH.

Protocol 1: Analytical HPLC Method Development

This protocol is designed for purity assessment and characterization of the target peptide.

1. Sample Preparation:

  • Weigh approximately 1 mg of the lyophilized crude or purified peptide into a clean microcentrifuge tube.
  • Dissolve the peptide in a solvent that mirrors the initial mobile phase conditions (e.g., 10-20% acetonitrile in water with 0.1% TFA) to a final concentration of 0.5-1.0 mg/mL.[14][17] Using the mobile phase as the sample diluent prevents peak distortion upon injection.[18]
  • Vortex thoroughly to ensure complete dissolution. If solubility is an issue, a small amount of pure acetonitrile or isopropanol can be added before diluting with the aqueous phase.[17]
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[14][17]

2. HPLC System and Conditions:

ParameterRecommended Starting ConditionsRationale & Optimization Notes
HPLC System Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.A reliable system is crucial for reproducible results.
Column C18, 300 Å pore size, 4.6 x 150 mm, 5 µm particle size.Wide-pore C18 is the industry standard for peptides.[17] Shorter columns (50-100 mm) can be used for faster screening.
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water.TFA provides excellent peak shaping and stabilizes the disulfide bond.[14][15]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile.Acetonitrile is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[13]
Flow Rate 1.0 mL/min for a 4.6 mm ID column.A standard flow rate that can be adjusted to optimize resolution or reduce run time.
Column Temp. 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but may increase the risk of Boc-group degradation.[19] Monitor for new impurity peaks when increasing temperature.
Detection UV absorbance at 220 nm and 301 nm.220 nm detects the peptide backbone. 301 nm is specific for the Fmoc group and its related impurities, providing valuable diagnostic information.[3][20]
Injection Vol. 5-20 µLAdjust based on sample concentration and detector response. Avoid column overload.[17]

3. Gradient Elution Program:

  • Scouting Gradient: A broad, linear gradient is used initially to determine the approximate elution time of the peptide.

    • Time (min) | % Mobile Phase B

    • 0.0 | 5

    • 50.0 | 95

    • 55.0 | 95

    • 55.1 | 5

    • 60.0 | 5

  • Optimized Gradient: Once the elution percentage is known, a shallower gradient is applied around that point to maximize resolution. For example, if the peptide elutes at 40% B (at 20 minutes in the scouting run):

    • A new gradient could be: 30-50% B over 20-30 minutes. This increases the separation between the main peak and closely eluting impurities.[19][21]

Protocol 2: Semi-Preparative HPLC for Purification

This protocol is for isolating the target peptide from synthesis-related impurities.

1. System and Column:

  • Use a semi-preparative HPLC system with a higher flow rate capacity and a fraction collector.
  • Column: C18, 300 Å, 10 x 250 mm, 5-10 µm particle size. The larger diameter accommodates higher sample loads.

2. Mobile Phase and Sample Preparation:

  • Mobile phases are the same as in the analytical protocol.
  • Dissolve the crude peptide at a higher concentration (e.g., 10-20 mg/mL) in a minimal amount of a strong solvent like acetonitrile or DMSO before diluting with Mobile Phase A.[17]

3. Flow Rate and Gradient:

  • Scale the flow rate according to the column diameter. For a 10 mm ID column, a starting flow rate would be approximately 4-5 mL/min.
  • Use the optimized gradient from the analytical method as a starting point, adjusting for the different column dimensions and flow rate.

4. Detection and Fraction Collection:

  • Detection is typically performed at a less sensitive wavelength (e.g., 230 nm) to avoid detector saturation.[22]
  • Collect fractions across the main peak and analyze them using the analytical HPLC method (Protocol 1) to confirm purity before pooling.

Data Interpretation and Troubleshooting

A systematic approach is key to resolving common chromatographic issues.

Troubleshooting cluster_problems Common HPLC Issues cluster_causes Root Causes cluster_solutions Corrective Actions Problem Problem Symptom Cause Potential Cause Rationale Problem:p->Cause:c diagnose Solution Solution Action Cause:c->Solution:s resolve P1 Broad or Tailing Peaks Poor peak shape reduces resolution and accuracy. C1 Column Overload Exceeding the binding capacity of the stationary phase. P1->C1 C2 Inappropriate Sample Solvent Sample dissolving in a stronger solvent than the mobile phase. P1->C2 P2 Split Peaks Indicates on-column issues or sample instability. C3 Boc Group Cleavage Acid-lability of the Boc group. P2->C3 C4 Disulfide Reduction/Scrambling Unstable disulfide bond. P2->C4 P3 Unexpected Early Eluting Peaks Suggests presence of more polar species. P3->C3 P4 Unexpected Late Eluting Peaks Suggests presence of more hydrophobic species or aggregation. C5 Peptide Aggregation Hydrophobic peptides can self-associate. P4->C5 C6 Incomplete Fmoc Deprotection Residual Fmoc group from synthesis. P4->C6 S1 Reduce Sample Load Decrease injection volume or sample concentration. C1->S1 S2 Match Sample Solvent Dissolve sample in initial mobile phase conditions. C2->S2 S3 Use Milder Acid/Lower Temp Consider Formic Acid or reduce column temperature. C3->S3 C3->S3 S4 Ensure Low pH Confirm mobile phase pH is ~2-3. C4->S4 S5 Modify Sample Prep Add organic modifier to sample; sonicate. C5->S5 S6 LC-MS Analysis Confirm mass of impurity to identify as +222 Da adduct. C6->S6

Caption: A troubleshooting guide for common HPLC problems with peptides.

Observed Problem Potential Cause Diagnostic & Corrective Action
Broad or Tailing Peaks 1. Column Overload: Injecting too much sample mass.[17]2. Secondary Interactions: Silanol interactions on older silica columns.1. Reduce the injection volume or sample concentration.2. Ensure 0.1% TFA is used; consider a newer, well-end-capped column.
Split Main Peak 1. On-column Boc Deprotection: The acidic mobile phase may be cleaving the Boc group.[8]2. Clogged Column Frit: Particulates from the sample or system.[23][24]1. Reduce column temperature or try a mobile phase with 0.1% formic acid. Confirm via LC-MS (look for a mass loss of 56 Da).2. Reverse and flush the column (disconnected from the detector). Install an in-line filter.[23]
Unexpected Peak Eluting Earlier 1. Boc-deprotected peptide: The resulting peptide is more polar and will elute earlier.2. Oxidation: Oxidation of susceptible residues (e.g., Met, Cys) can increase polarity.[8]1. As above, confirm with LC-MS.2. Prepare fresh samples and mobile phases. Blanket samples with argon or nitrogen if oxidation is persistent.
Unexpected Peak Eluting Later 1. Peptide Aggregation: The highly hydrophobic Fmoc group can promote self-association.[17]2. Incomplete Fmoc Deprotection: An impurity with two Fmoc groups would be significantly more hydrophobic.1. Try a stronger sample solvent (e.g., add isopropanol). Increase column temperature.[19]2. Confirm with LC-MS (look for a mass increase of 222 Da). Review synthesis deprotection steps.

Conclusion

The successful HPLC analysis of peptides containing the complex Fmoc-SS-Dab(3-Boc)-OH residue is readily achievable through a systematic and informed approach to method development. By understanding the distinct chemical properties of the Fmoc, disulfide, and Boc moieties, analysts can proactively select conditions that ensure stability and promote high-resolution separation. The foundational method, employing a wide-pore C18 column with a 0.1% TFA-modified water/acetonitrile gradient, provides a robust starting point. Careful optimization of the gradient slope and temperature, coupled with diligent troubleshooting, will yield a reliable method for both the analytical characterization and preparative purification of these challenging but valuable molecules.

References

  • A Researcher's Guide to HPLC Analysis of Peptides Containing the Cys-Ser Sequence. Benchchem.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci Industry News.
  • A Comparative Guide to HPLC Methods for Peptide Purific
  • UV Monitoring The chromophore of Fmoc amino acids. ScienceDirect.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.
  • A Systematic Approach to Peptide Analysis. Phenomenex.
  • Broad Control of Disulfide Stability through Microenvironmental Effects and Analysis in Complex Redox Environments.
  • Technical Support Center: Purification of Fmoc-Peptides by HPLC. Benchchem.
  • Fmoc-SS-Dab(3-Boc)-OH. Merck.
  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry.
  • Reversed-Phase Liquid Chromatography of Peptides for Bottom-Up Proteomics: A Tutorial.
  • Basics of HPLC Peptide Analysis.
  • Peptide analysis using reverse phase liquid chromatography.
  • HPLC Analysis and Purific
  • HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • HPLC Troubleshooting Guide.
  • Fmoc-UV Detector. Vapourtec.
  • Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formul
  • Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed.
  • Disulfide Bonds in Protein Folding and Stability.
  • Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. Benchchem.
  • Fmoc Test Protocols and Methods.
  • HPLC Troubleshooting Guide. WSU.
  • Controlled Reduction of Disulfide Bonds in Proteins/Peptides using on-line EC/MS. Antec Scientific.
  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor.
  • Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega.
  • Substitution determination of Fmoc‐substituted resins
  • How to Analyze Protein Disulfide Bonds.
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.
  • Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC.
  • Boc-Dab(Fmoc)-OH. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Peptide Manufacturing Methods and Challenges. IntechOpen.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. PMC.
  • Peptide Isolation – Method Development Considerations.
  • Fmoc-SS-Dab(3-Boc)-OH – 250mg. GenoChem World.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Fmoc-Dab(Boc)
  • Fmoc-Dab(Boc,Me)
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

Application

Application Note: Strategic Incorporation of Fmoc-SS-Dab(3-Boc)-OH in Peptidomimetic Drug Design

Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Focus: Conformational Constraint, Orthogonal Functionalization, and Antimicrobial Efficacy The Strategic Value of the Vicinal Diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Focus: Conformational Constraint, Orthogonal Functionalization, and Antimicrobial Efficacy

The Strategic Value of the Vicinal Diamine Motif

The 1,2-diamine (vicinal diamine) motif is a privileged scaffold in medicinal chemistry, frequently utilized to enhance target binding, alter molecular dipole moments, and increase metabolic stability (). In the realm of peptide therapeutics, incorporating non-proteinogenic amino acids like Fmoc-SS-Dab(3-Boc)-OH (Fmoc-(2S,3S)-2,3-diaminobutyric acid) allows researchers to engineer these highly sought-after topological arrangements directly into the peptide backbone.

In nature, the 2,3-diaminobutyric acid (Dab) residue is a critical structural determinant in highly potent nonribosomal peptides. For instance, it is essential for the bioactivity of the lipopeptide antibiotic friulimicin () and the uridyl tetrapeptide pacidamycin (). By utilizing the orthogonally protected Fmoc-SS-Dab(3-Boc)-OH building block, synthetic chemists can mimic these natural defense mechanisms, deploying localized cationic charges to disrupt bacterial membranes or restricting dihedral angles to stabilize β -turn foldamers.

Structural_Impact Dab (2S,3S)-Dab Motif in Peptide Backbone Constraint Dihedral Angle Constraint (Restricted Phi/Psi) Dab->Constraint Structural Charge Localized Cationic Charge (Protonated 3-NH3+) Dab->Charge Electronic Bioactive Enhanced Target Binding & Proteolytic Stability Constraint->Bioactive Foldamer Design AMP Membrane Disruption (Antimicrobial Action) Charge->AMP Pathogen Targeting

Structural and electronic impacts of the (2S,3S)-Dab motif on peptidomimetic drug design.

Physicochemical Profile & Specifications

To ensure reproducible solid-phase peptide synthesis (SPPS), it is critical to verify the specifications of the building block prior to coupling. The (2S,3S) stereochemistry (often referred to as L-allo-azaThr) is highly specific and dictates the spatial orientation of the resulting side-chain amine.

Table 1: Quantitative Specifications of Fmoc-SS-Dab(3-Boc)-OH

ParameterSpecification
Chemical Name (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid
Common Synonyms Fmoc-SS-Dab(3-Boc)-OH; Fmoc-L-allo-azaThr(Boc)-OH
CAS Number 131669-43-7
Molecular Formula C 24​ H 28​ N 2​ O 6​
Molecular Weight 440.49 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2–8 °C (Desiccated to prevent Boc degradation)
Mechanistic Insights: The Causality of SPPS Choices

Working with Fmoc-SS-Dab(3-Boc)-OH requires adjustments to standard SPPS protocols due to two primary mechanistic factors:

  • Steric Hindrance: The presence of a bulky tert-butoxycarbonyl (Boc)-protected amine at the β -carbon creates significant steric bulk immediately adjacent to the α -carbon. Standard coupling reagents (e.g., HBTU) often yield incomplete reactions. Causality: To overcome this activation energy barrier, highly efficient uronium-based coupling reagents like HATU, combined with a strong base (DIPEA), are required to drive the formation of the active ester.

  • Orthogonal Protection: The Fmoc group (base-labile) allows for iterative peptide elongation, while the Boc group (acid-labile) remains intact until the final global cleavage. Causality: This orthogonality ensures that the highly reactive vicinal diamine does not undergo premature acylation or induce intramolecular acyl migration during the assembly of the peptide backbone.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that errors are caught and corrected at each synthetic node.

Protocol A: Automated/Manual SPPS Coupling of Fmoc-SS-Dab(3-Boc)-OH

Note: This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide AM resin.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of peptidyl-resin in 5 mL of Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min).

Step 2: Pre-Activation

  • In a separate vial, dissolve 0.4 mmol (4 equivalents, 176.2 mg) of Fmoc-SS-Dab(3-Boc)-OH and 0.39 mmol of HATU in 2 mL of DMF.

  • Add 0.8 mmol (139 μ L) of N,N-Diisopropylethylamine (DIPEA).

  • Vortex for 2 minutes. Causality: A slight sub-equivalence of HATU (0.39 eq) prevents the capping of the resin-bound free amine by unreacted uronium species.

Step 3: Coupling & Self-Validation

  • Transfer the activated amino acid solution to the resin. Agitate at room temperature for 90 minutes.

  • Drain and wash the resin with DMF (3 × 1 min).

  • Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser (ninhydrin) test.

    • Yellow beads: Coupling is complete. Proceed to the next cycle.

    • Blue/Purple beads: Coupling is incomplete. Do not proceed. Perform a second coupling cycle using DIC/OxymaPure to provide an alternative activation mechanism and overcome sequence-dependent aggregation.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-deprotected) Coupling Coupling Step Fmoc-SS-Dab(3-Boc)-OH + HATU/DIPEA Resin->Coupling Step 1 Elongation Peptide Elongation (Iterative SPPS) Coupling->Elongation Step 2 Cleavage Global Cleavage TFA/TIS/H2O (Removes Boc & Resin) Elongation->Cleavage Step 3 Product Unprotected Peptide with free 2,3-Diamine Cleavage->Product Step 4

Workflow for incorporating Fmoc-SS-Dab(3-Boc)-OH via Fmoc-SPPS and global deprotection.

Protocol B: Global Cleavage and Boc Deprotection

The removal of the Boc group generates a highly electrophilic tert-butyl carbocation. If not properly scavenged, this cation will irreversibly alkylate electron-rich residues.

Step 1: Cocktail Preparation

  • Prepare the cleavage cocktail based on the peptide's specific amino acid composition (See Table 2).

Step 2: Cleavage Reaction

  • Add 5 mL of the chilled cleavage cocktail to the dry resin.

  • Agitate gently for 2.5 hours at room temperature. Causality: 2.5 hours is the optimal kinetic window to ensure complete removal of the sterically hindered β -Boc group without inducing backbone degradation.

Step 3: Precipitation & Validation

  • Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Validation (LC-MS): Analyze the crude peptide via LC-MS. The successful removal of the Boc group is validated by a mass shift of -100 Da relative to the protected intermediate. The absence of +56 Da adducts confirms that the scavengers successfully prevented tert-butyl re-alkylation.

Troubleshooting: Cleavage Cocktail Optimization

Table 2: Scavenger Selection for Boc-Deprotection

Peptide CompositionRecommended Cleavage CocktailCausality / Rationale
Standard Sequences (No Cys, Met, Trp)95% TFA / 2.5% TIS / 2.5% H 2​ OTriisopropylsilane (TIS) effectively quenches the tert-butyl cation.
Sequences with Trp, Tyr, Met 92.5% TFA / 2.5% TIS / 2.5% H 2​ O / 2.5% EDTEthanedithiol (EDT) is mandatory to prevent tert-butyl alkylation of electron-rich aromatic rings and thioethers.
Sequences with Multiple Arg 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole accelerates the removal of Pbf/Pmc groups from Arg, while protecting the newly freed 3-amino group of Dab.
References
  • Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis Antimicrobial Agents and Chemotherapy (ASM Journals)[Link]

  • Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines Chemical Science (RSC Publishing)[Link]

Technical Notes & Optimization

Troubleshooting

SPPS Technical Support Center: Resolving Incomplete Coupling of Fmoc-SS-Dab(3-Boc)-OH

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of Fmoc-(2S,3S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of Fmoc-(2S,3S)-Dab(3-Boc)-OH , a sterically hindered vicinal diamino acid.

Below, you will find a mechanistic breakdown of why this building block fails during routine synthesis, followed by targeted troubleshooting FAQs, quantitative reagent comparisons, and validated experimental protocols.

Mechanistic Causality: Why Does Fmoc-SS-Dab(3-Boc)-OH Fail?

Fmoc-SS-Dab(3-Boc)-OH is a derivative of 2,3-diaminobutyric acid. Coupling this residue—or coupling the subsequent amino acid onto it—presents two distinct chemical barriers:

  • The β -Branching Steric Shield: The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the β -amine (N3 position) creates a massive steric shield around the α -carbon. This is analogous to the hindrance seen in β -branched amino acids like Valine or Isoleucine, but significantly more severe due to the rigid carbamate bulk[4]. This drastically reduces the kinetics of aminolysis.

  • Lactamization and Intermediate Decay: Because the steric hindrance slows down the desired amide bond formation, the activated O-acylurea intermediate has a prolonged half-life. This increases the probability of side reactions, including epimerization or intramolecular lactamization (a known critical failure point for orthogonally protected Dab residues) [1].

Mechanism_Causality Dab Fmoc-SS-Dab(3-Boc)-OH Vicinal Diamino Acid Steric Beta-Branching Bulky N3-Boc Shield Dab->Steric Structural trait Lactam Side Reaction Intramolecular Lactamization Dab->Lactam Slow kinetics risk Oxyma OxymaPure/DIC Highly Reactive Ester Steric->Oxyma Overcome with DEPBT DEPBT Pre-activation-free Lactam->DEPBT Mitigate with

Caption: Mechanistic causality of steric hindrance and side reactions in vicinal diamino acids.

Troubleshooting Guide & FAQs

Q: I am using standard HBTU/DIPEA, but the Kaiser test remains positive (blue beads) after 2 hours. What is going wrong? A: HBTU generates an OBt active ester, which is insufficiently reactive to overcome the activation energy barrier imposed by the N3-Boc group's steric bulk. You must switch to a more reactive coupling additive. We recommend replacing HBTU with HATU (which generates a more reactive OAt ester via anchimeric assistance) or the DIC/OxymaPure system [2, 3].

Q: I successfully coupled Fmoc-SS-Dab(3-Boc)-OH, but the next amino acid won't couple onto the deprotected Dab residue. Why? A: Once Fmoc-SS-Dab(3-Boc)-OH is incorporated and Fmoc-deprotected, the free α -amine is highly hindered by its own adjacent β -Boc group. It behaves almost like a secondary amine. To resolve this, utilize a Microwave-Assisted SPPS (MW-SPPS) protocol at 75°C for 5 minutes, or perform a double coupling with HATU/HOAt at elevated room temperature (40°C) [4].

Q: I am seeing a mass loss corresponding to truncation at the Dab residue. Is the peptide cleaving? A: It is likely not cleaving; it is lactamizing. Vicinal diamino acids can undergo rapid intramolecular lactamization during slow couplings or prolonged exposure to basic deprotection conditions (e.g., 20% piperidine) [1]. To prevent this, minimize piperidine exposure to exactly 2 x 5 minutes, and use highly efficient coupling reagents to ensure the free amine is acylated before it can attack adjacent carbonyls.

Quantitative Data: Coupling Reagent Efficacy

To optimize your synthesis, select the appropriate coupling reagent based on the empirical data summarized below. For Fmoc-SS-Dab(3-Boc)-OH, DIC/OxymaPure is the gold standard for balancing extreme reactivity with low epimerization risk [2, 3].

Coupling Reagent SystemActive IntermediateEfficiency for Hindered AAsEpimerization RiskRecommended Use Case
HBTU / DIPEA OBt EsterLowModerateRoutine SPPS (Avoid for Dab)
HATU / DIPEA OAt EsterHighLow-ModerateMW-SPPS, Secondary amines
DIC / OxymaPure Oxyma EsterVery HighVery LowHighly hindered vicinal diamino acids
DEPBT / DIPEA OBt Ester (via P)ModerateExtremely LowSequences highly prone to lactamization

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By mandating intermediate analytical checks (Kaiser tests) and fail-safes (Capping), you ensure that incomplete couplings do not propagate into complex, inseparable n−1 deletion mixtures.

Protocol A: Optimized Double-Coupling with OxymaPure/DIC

Use this protocol to couple Fmoc-SS-Dab(3-Boc)-OH onto the growing peptide chain.

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation (Critical Step): In a separate vial, dissolve 4.0 equivalents of Fmoc-SS-Dab(3-Boc)-OH and 4.0 equivalents of OxymaPure in minimal DMF (approx. 0.1 M concentration). Add 4.0 equivalents of DIC. Stir for exactly 3 minutes at room temperature to form the highly reactive Oxyma ester [3].

  • First Coupling: Add the pre-activated mixture to the resin. Agitate for 60 minutes at room temperature. Drain the reaction vessel.

  • Second Coupling: Repeat Step 2 with fresh reagents. Add to the resin and agitate for another 60 minutes.

  • Validation: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test.

    • If yellow (negative): Proceed to the next cycle.

    • If blue (positive): Proceed to Step 6.

  • Capping (Fail-Safe): Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7 v/v/v) for 15 minutes to cap unreacted amines. Wash thoroughly.

Protocol B: Microwave-Assisted Coupling (MW-SPPS)

Use this protocol to couple the NEXT amino acid onto the sterically hindered, deprotected Dab residue.

  • Reagent Addition: Add 5.0 equivalents of the incoming Fmoc-Amino Acid, 5.0 equivalents of HATU, and 10.0 equivalents of DIPEA in DMF directly to the deprotected Dab-resin [4].

  • Microwave Heating: Apply microwave irradiation to maintain the reaction at 75°C for exactly 5 minutes. (Note: If the incoming amino acid is Cysteine or Histidine, reduce temperature to 50°C for 10 minutes to prevent epimerization).

  • Validation: Wash the resin and perform a Kaiser test.

Visual Troubleshooting Workflow

SPPS_Troubleshooting A Incomplete Coupling Fmoc-SS-Dab(3-Boc)-OH B Analyze Kaiser Test A->B C Positive (Blue beads) Steric Hindrance B->C D Switch Reagents: HATU/HOAt or Oxyma/DIC C->D Optimize Chemistry E Implement Double Coupling (2 x 60 min) D->E F Apply MW-SPPS (75°C, 5 min) E->F If Still Positive G Complete Amidation (Negative Kaiser) E->G If Successful F->G

Caption: Troubleshooting workflow for resolving incomplete coupling of sterically hindered Dab residues.

References

  • Title: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents Source: Biomolecules (PubMed Central) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Fmoc-SS-Dab(3-Boc)-OH Solubility in DMF and NMP

Target Audience: Researchers, scientists, and drug development professionals. Compound Profile: Fmoc-SS-Dab(3-Boc)-OH (CAS: 131669-43-7) | (2S,3S)-2-(Fmoc-amino)-3-(Boc-amino)butanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Profile: Fmoc-SS-Dab(3-Boc)-OH (CAS: 131669-43-7) | (2S,3S)-2-(Fmoc-amino)-3-(Boc-amino)butanoic acid.

Root Cause Analysis: Why Does Fmoc-SS-Dab(3-Boc)-OH Resist Solvation?

As a Senior Application Scientist, I frequently see researchers struggle with the dissolution of multi-protected unnatural amino acids. For Fmoc-SS-Dab(3-Boc)-OH, the solubility bottleneck in standard Solid-Phase Peptide Synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is driven by three mechanistic factors:

  • Extensive Intermolecular Hydrogen Bonding: The molecule possesses two urethane linkages (the N-alpha Fmoc and the N-gamma Boc groups) alongside a free carboxylic acid. This triad acts as a potent hydrogen bond donor/acceptor network, leading to rapid gelation or particulate suspension rather than true solvation.

  • Diastereomeric Crystal Lattice Energy: The specific (2S,3S) stereochemistry allows for highly ordered, dense crystal packing in the solid state. Breaking this lattice requires higher solvation energy than standard L-amino acids.

  • Hygroscopic Solvent Degradation: Both DMF and NMP are highly hygroscopic.1, forcing the compound out of solution[1].

Troubleshooting Workflows & Experimental Protocols

To establish a self-validating protocol, do not simply add more solvent to a stubborn suspension, as 2[2]. Instead, follow these sequential interventions.

Protocol A: Physical Disruption (Thermal & Acoustic)

Before altering the chemical composition of your solvent system, attempt to overcome the lattice energy physically.

Step-by-Step Methodology:

  • Weigh the required amount of Fmoc-SS-Dab(3-Boc)-OH into a dry, inert glass vial.

  • Add anhydrous, amine-free DMF or NMP to achieve your target concentration (typically 0.2 M to 0.5 M).

  • Vortex: Agitate vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic bath at 30–35 °C for 5–10 minutes. Causality: Acoustic cavitation disrupts the intermolecular hydrogen bonds without providing enough sustained thermal energy to cause premature Fmoc deprotection.

  • Visual Inspection: The solution must be completely transparent. If it remains cloudy or forms a gel, proceed immediately to Protocol B.

Protocol B: Solvent System Modification (Co-Solvation)

If physical disruption fails, the dielectric constant and hydrogen-bond disruption capacity of the solvent must be increased.

Step-by-Step Methodology:

  • DMSO Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) dropwise to the cloudy DMF/NMP suspension until it constitutes 10–20% of the total volume (v/v). DMSO is a superior hydrogen-bond acceptor and 2[2].

  • Ternary "Magic Mixture": Alternatively, reconstitute the amino acid in a3[3]. Causality: DCM disrupts hydrophobic Fmoc stacking, while DMF/NMP solvates the polar backbone.

Protocol C: Chemical Solubilization (In Situ Salt Formation)

If the compound remains intractable, converting the free carboxylic acid into a salt will drastically increase its polarity and solubility in organic solvents.

Step-by-Step Methodology:

  • Suspend the amino acid in your primary solvent (DMF or NMP).

  • Add 1.0 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Vortex gently. The suspension should clear almost instantly as the highly soluble carboxylate-DIPEA salt forms.

  • Critical Note: Only use this method if your coupling strategy utilizes activating agents compatible with pre-added base (e.g., HATU, HBTU, or PyBOP). Do not use this if activating via DIC/Oxyma without adjusting the base stoichiometry.

Quantitative Data Presentation

Table 1: Solubility Matrix for Fmoc-SS-Dab(3-Boc)-OH (Target Concentration: 0.3 M)

Solvent SystemIntervention RequiredSolubility StatusSPPS Compatibility
100% DMF (Standard)NonePoor (Cloudy/Gel)High
100% NMPNonePoor to ModerateHigh
100% DMFSonication (35°C, 10 min)Moderate (Clear, but may crash out)High
DMF / DMSO (80:20 v/v)Gentle VortexingExcellent (Clear) Moderate (DMSO may oxidize sensitive residues)
DCM / DMF / NMP (1:1:1)Gentle VortexingExcellent (Clear) High (Excellent for difficult/aggregating sequences)
DMF + 1.2 eq DIPEAGentle VortexingExcellent (Clear) High (Requires base-activated coupling reagents)

Troubleshooting Decision Tree

G start Fmoc-SS-Dab(3-Boc)-OH Insoluble in DMF/NMP step1 Protocol A: Sonicate at 30-35°C for 5-10 mins start->step1 decision1 Fully Dissolved? step1->decision1 step2 Protocol B: Add 10-20% Anhydrous DMSO or use DCM/DMF/NMP (1:1:1) decision1->step2 No success Proceed to SPPS Coupling Step decision1->success Yes decision2 Fully Dissolved? step2->decision2 step3 Protocol C: Add 1.0-1.5 eq DIPEA (In situ salt formation) decision2->step3 No decision2->success Yes step3->success Solved

Figure 1: Decision tree for troubleshooting Fmoc-SS-Dab(3-Boc)-OH solubility in SPPS workflows.

Frequently Asked Questions (FAQs)

Q: Will heating the solution during sonication cause racemization of the (2S,3S) stereocenters? A: At gentle temperatures (30–35 °C), racemization is highly unlikely. Racemization of Fmoc-protected amino acids typically requires the presence of a strong base combined with prolonged high temperatures. As long as the sonication bath does not exceed 40 °C and no base is present during the heating phase, the stereochemical integrity remains intact.

Q: Why does my Fmoc-SS-Dab(3-Boc)-OH solution turn into a thick gel after sitting on the automated synthesizer deck? A: This is a classic symptom of moisture ingress or concentration-dependent aggregation. The dual urethane groups form a supramolecular polymer-like network via hydrogen bonding. To prevent this on automated synthesizers, use the "Magic Mixture" (DCM/DMF/NMP) or a 10% DMSO co-solvent to permanently disrupt these interactions.

Q: Can I use water or aqueous buffers to help dissolve this amino acid? A: No. The highly hydrophobic Fmoc protecting group renders the compound completely insoluble in aqueous solutions.4[4].

Q: Does the use of DMSO as a co-solvent affect the coupling efficiency? A: DMSO generally enhances coupling efficiency by keeping the growing peptide chain and the incoming amino acid fully solvated. However, ensure that your peptide sequence does not contain unprotected methionine or cysteine residues, as DMSO can act as a mild oxidizing agent over prolonged periods.

References
  • ACS Sustainable Chemistry & Engineering. Green Transformation of Solid-Phase Peptide Synthesis. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of Fmoc-Dab(Boc)-OH

Welcome to our technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical integrity of Fmoc-L-α,β-diaminobutyric acid (Dab) derivatives during solid-phase peptide synthesis (SPPS). As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your work.

FAQ 1: I'm observing a significant diastereomeric impurity in my peptide containing a Dab(Boc) residue. What is the likely cause?

If you are observing a peak with an identical mass but a slightly different retention time during HPLC analysis of a peptide containing Fmoc-Dab(Boc)-OH, the most probable cause is epimerization at the α-carbon of the Dab residue during the activation and coupling step.[1][2] In peptide synthesis, this conversion of the pure L-amino acid into a mixture of L- and D-enantiomers is broadly referred to as racemization.[1] This loss of chiral integrity can dramatically alter the peptide's structure and biological activity, making its prevention critical for therapeutic applications.[2] While amino acids like Cysteine and Histidine are notoriously prone to this side reaction, the fundamental mechanisms apply to all amino acids, including Dab, under specific conditions.[3][4][5]

FAQ 2: What are the primary chemical mechanisms that lead to racemization during the activation step?

The loss of stereochemistry occurs because the activation of the carboxyl group makes the α-proton (the hydrogen on the chiral carbon) more acidic.[6] In the presence of a base, this proton can be abstracted, leading to a planar, achiral intermediate. Reprotonation can then occur from either face, yielding both the original L-isomer and the undesired D-isomer.[7] This process primarily follows two pathways:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for N-acyl amino acids.[1][6] The activated carboxyl group is attacked intramolecularly by the adjacent carbonyl oxygen of the Fmoc protecting group, forming a cyclic 5(4H)-oxazolone intermediate.[2] The α-proton of this oxazolone is highly acidic and is readily removed by even weak bases, leading to rapid racemization.[6]

  • Direct Enolization (Direct Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid ester by a base, forming a planar enolate intermediate without first forming a ring.[1] This mechanism becomes more significant when strong bases are used or when the activated intermediate has a long lifetime before coupling.[8]

Racemization_Mechanisms Figure 1: Key Racemization Pathways Start Fmoc-Dab(Boc)-OH (L-Isomer) Activation Activation (Coupling Reagent) Start->Activation Activated_Ester Activated Ester (e.g., OAt, OBt, O-Acylisourea) α-proton is now acidic Activation->Activated_Ester Oxazolone_Formation Intramolecular Cyclization Activated_Ester->Oxazolone_Formation Path A (Most Common) Direct_Enolization Direct α-proton abstraction by Base Activated_Ester->Direct_Enolization Path B Desired_Coupling Desired Peptide Bond Formation (Reaction with N-terminal amine) Activated_Ester->Desired_Coupling Oxazolone 5(4H)-Oxazolone Intermediate (Highly prone to racemization) Oxazolone_Formation->Oxazolone Planar_Intermediate Planar, Achiral Intermediate (Enolate or Oxazole Anion) Oxazolone->Planar_Intermediate + Base Direct_Enolization->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation L_Product Desired L-Peptide Reprotonation->L_Product ~50% D_Product Undesired D-Peptide (Epimer) Reprotonation->D_Product ~50% Desired_Coupling->L_Product Competes with racemization pathways

Caption: Figure 1: Key Racemization Pathways

FAQ 3: How can I strategically select my coupling reagents and additives to prevent this?

Your choice of activation chemistry is the single most important factor in controlling racemization. The goal is to form a peptide bond as quickly and efficiently as possible, minimizing the lifetime of highly reactive intermediates that are prone to racemization.[8]

Coupling Reagents: A Comparative Overview
Reagent ClassCommon ExamplesRacemization RiskMechanism & Key Considerations
Carbodiimides DIC, DCCHigh (without additive) Forms a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[1][2] An additive is mandatory.
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU, COMULow to Moderate Reagents contain a built-in activating agent (like HOBt or HOAt) to form active esters in situ, which is generally safer.[1][9] However, they require a tertiary amine base, which can itself cause racemization.[8]
Phosphonium Salts PyBOP, PyAOPLow to Moderate Similar in mechanism to onium salts, forming active esters. Also requires an external base.
The Critical Role of Additives: Oxyma vs. HOBt

Coupling additives intercept the highly reactive O-acylisourea intermediate (from carbodiimides) to form a more stable active ester that is less prone to racemization.[2][10]

  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive.[11] It is effective but has been largely superseded due to safety concerns (potential explosive properties) and lower efficacy compared to newer options.[11][12]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Oxyma is now widely recognized as a superior additive.[12] It offers enhanced coupling efficiency, superior racemization suppression, and a significantly better safety profile.[11][12][13] For any carbodiimide-based activation, Oxyma is the preferred choice .

FAQ 4: I need to use an onium salt for a difficult coupling. How does my choice of base impact racemization?

When using onium salts like HATU or HCTU, a tertiary amine base is required for the activation to proceed.[8] This base, however, is often the primary culprit in causing racemization via direct enolization.[8][14]

  • N,N-Diisopropylethylamine (DIPEA/DIEA): This is a strong, sterically hindered base commonly used in SPPS. However, its high basicity (pKa ~11.4) significantly increases the risk of α-proton abstraction and is a known contributor to racemization, especially with sensitive residues.[8][15][16]

  • 2,4,6-Trimethylpyridine (TMP / Collidine): This is a weaker and also sterically hindered base (pKa ~7.4).[8][17] Replacing DIPEA with TMP is a highly effective strategy to reduce racemization.[8] The reduced rate of epimerization is primarily due to its lower basicity , which makes it less efficient at abstracting the sensitive α-proton, rather than its steric bulk.[8]

Recommendation: For any coupling of a racemization-prone amino acid (including Fmoc-Dab(Boc)-OH) with an onium salt, replace DIPEA with 2,4,6-trimethylpyridine (TMP) .

Troubleshooting Guide: A Step-by-Step Workflow

If you suspect racemization, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Problem: Diastereomeric Impurity Detected Q1 What is your activation method? Start->Q1 Carbodiimide Carbodiimide (DIC/DCC) Q1->Carbodiimide Onium_Salt Onium Salt (HATU/HCTU/etc.) Q1->Onium_Salt Q2_Carb Are you using an additive? Carbodiimide->Q2_Carb Q2_Onium Which base are you using? Onium_Salt->Q2_Onium Sol_Carb1 ACTION: Add Oxyma Pure (1 equivalent). This is essential. Q2_Carb->Sol_Carb1 No Q3_Carb Which additive? Q2_Carb->Q3_Carb Yes General_Opts Further Optimization (Apply to All Methods) Sol_Carb1->General_Opts Sol_Carb2 ACTION: Switch from HOBt to Oxyma Pure for superior racemization suppression. Q3_Carb->Sol_Carb2 HOBt Q3_Carb->General_Opts Oxyma Sol_Carb2->General_Opts Sol_Onium1 ACTION: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP) to reduce base-catalyzed proton abstraction. Q2_Onium->Sol_Onium1 DIPEA Q2_Onium->General_Opts TMP/NMM Sol_Onium1->General_Opts Opt1 Minimize pre-activation time. Couple immediately. General_Opts->Opt1 Opt2 Ensure reaction is at room temp (20-25°C). Avoid heat. General_Opts->Opt2 Opt3 Verify amino acid purity before starting. General_Opts->Opt3 Final Re-analyze peptide for stereochemical purity. Opt1->Final Opt2->Final Opt3->Final

Caption: Figure 2: Troubleshooting Workflow for Racemization

Experimental Protocols
Protocol 1: High-Purity Coupling using DIC/Oxyma Pure

This protocol is the first-line recommendation for coupling Fmoc-Dab(Boc)-OH and other racemization-prone amino acids as it avoids the use of a tertiary amine base during the activation step.

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes. Drain the solvent.[1]

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF (approx. 5 mL/g resin).

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/Oxyma solution. Immediately add this activation mixture to the drained resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test.[18]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[4]

Protocol 2: Optimized Coupling with Onium Reagents (for difficult sequences)

Use this protocol only when a stronger activating agent is required and the DIC/Oxyma method proves insufficient.

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes. Drain the solvent.[4]

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 eq.) and the onium reagent (e.g., HATU, 2.9 eq.) in DMF.

  • Activation and Coupling (Minimal Pre-activation): Add 2,4,6-trimethylpyridine (TMP) (6 eq.) to the amino acid/HATU solution. Immediately (within 30 seconds) add the solution to the drained resin. The goal is to minimize the time the activated amino acid is exposed to the base before the nucleophilic resin is present.[8]

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

FAQ 5: How can I analytically confirm and quantify the level of racemization?

Visual confirmation of a shoulder peak or a poorly resolved doublet on a standard RP-HPLC is an indication, but it is not quantitative. For accurate assessment, specific analytical methods are required.

Analytical MethodPrincipleSensitivity & ResolutionKey Considerations
Chiral HPLC/UPLC Differential interaction of the diastereomeric peptides with a chiral stationary phase.[19]Good to High. Can achieve baseline separation of many epimers.[19]The "gold standard" method. Requires screening and optimization of the appropriate chiral column and mobile phase.
Capillary Electrophoresis (CE) Differential migration of charged diastereomers in an electric field, often with a chiral selector in the buffer.[19]Excellent. Can detect impurities as low as 0.05% of the major enantiomer.[19][20]Offers very high resolving power, often exceeding HPLC. Can analyze the intact peptide.[19]
LC-MS after Hydrolysis & Derivatization The peptide is fully hydrolyzed back to its constituent amino acids.[21] The amino acids are then reacted with a chiral derivatizing agent, and the resulting diastereomers are separated and quantified by LC-MS.[22]High. Destroys the peptide, so it only gives information on the bulk amino acid composition, not the specific site of racemization if the residue appears multiple times.
NMR Spectroscopy Uses chiral derivatizing or solvating agents to induce distinguishable chemical shifts between the protons of the L- and D-isomers.[19]Lower Sensitivity. Requires higher sample concentrations compared to HPLC and CE.[19]Provides structural information but is generally not used for trace-level quantification of epimers.

For routine quality control in a drug development setting, developing a validated Chiral UPLC method is the most robust approach to ensure the stereochemical purity of your final peptide product.[19]

References
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.
  • Technical Support Center: Minimizing Racemization During Amino Acid Activation. Benchchem.
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. Benchchem.
  • Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis. Benchchem.
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Benchchem.
  • Racemization Assays. Science of Synthesis.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.
  • Peptide synthesis. Wikipedia.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.
  • HCTU. Technical Support Information Bulletin 1206.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Scientific Reports.
  • Technical Support Center: Strategies to Minimize Racemization During Synthesis. Benchchem.
  • Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Technical Support Information Bulletin 1213.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Investigation of racemization during peptide bond formation by gas chromatography of diastereoisomeric tertiarybutyloxycarbonyl amino acid amides. Analytical Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Total hydrolysis of proteins with strongly reduced racemization of amino acids. PubMed.
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Investigation of Impurities in Peptide Pools. Preprints.org.
  • (PDF) Investigation of Impurities in Peptide Pools. ResearchGate.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.
  • Coupling Reagents. Aapptec Peptides.

Sources

Optimization

Q1: What are the established baseline parameters for loading Fmoc-Dab(Boc)-OH onto solid supports?

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific mechanistic and operational challenges associated with Fm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific mechanistic and operational challenges associated with Fmoc-Dab(Boc)-OH (Fmoc-L-2,4-diaminobutyric acid, γ -Boc protected).

Because Fmoc-Dab(Boc)-OH is a critical building block for synthesizing complex, membrane-active lipopeptides like polymyxins and tridecaptins, its bulky γ -protecting group and unique steric profile require highly optimized workflows. This guide bypasses generic advice to provide field-proven, self-validating protocols and mechanistic troubleshooting.

A: Successful loading depends entirely on matching the resin's microenvironment with the correct coupling chemistry. Because the γ -Boc group introduces significant steric bulk near the α -carbon, standard loading equivalents often lead to sub-optimal functionalization. Below is the quantitative baseline data for standard resins.

Table 1: Benchmark Quantitative Parameters for Fmoc-Dab(Boc)-OH Resin Loading

Resin TypeLinker ChemistryTarget LoadingCoupling ReagentsEquivalents (AA)Reference
2-Chlorotrityl Chloride (CTC) Acid-labile ester0.47 - 0.50 mmol/gDIPEA (in DCM)1.0 - 1.5 eq[1],[2]
Rink Amide MBHA Acid-labile amide~0.73 mmol/gHBTU/HOBt/DIPEA3.0 eq[3]
Trityl chloride (TCP) Acid-labile ester0.1 mmol scaleHCTU/DIPEA3.0 eq[4]

Q2: What is the validated step-by-step protocol for loading Fmoc-Dab(Boc)-OH onto 2-Chlorotrityl Chloride (CTC) resin?

A: CTC resin is highly acid-sensitive and sterically hindered. Loading relies on a nucleophilic substitution ( SN​1/SN​2 ) by the carboxylate of the amino acid. The following protocol is a self-validating system ; it includes a mandatory quantitative checkpoint to ensure the reaction has succeeded before you proceed to chain elongation.

Step-by-Step Methodology:

  • Resin Swelling: Suspend CTC resin in anhydrous Dichloromethane (DCM) for 30 minutes.

    • Causality: DCM provides optimal swelling for the polystyrene matrix of CTC resins, maximizing the exposure of reactive trityl chloride groups to the incoming amino acid.

  • Amino Acid Activation & Loading: Dissolve Fmoc-Dab(Boc)-OH (1.2 eq relative to the target loading of 0.50 mmol/g) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Add the mixture to the resin and agitate for 2 hours at room temperature[1].

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during esterification. This drives the reaction forward without causing base-catalyzed enantiomerization (racemization) at the α -carbon.

  • End-Capping: Add HPLC-grade Methanol (MeOH) (1 mL/g resin) and additional DIPEA (0.5 mL/g) directly to the reaction vessel. Agitate for 20 minutes.

    • Causality: Unreacted trityl chloride sites must be capped as inert methyl ethers. Failing to do so allows the second amino acid to attach directly to the resin backbone, creating inseparable deletion sequences.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x), then dry under a vacuum.

  • Validation Checkpoint (Fmoc UV Assay): Take a precisely weighed 5 mg aliquot of the dried resin. Treat with 20% piperidine in DMF for 10 minutes. Measure the UV absorbance of the resulting solution at 301 nm.

    • Self-Validating Mechanism: Calculate the loading using the formula: Loading (mmol/g) = (Abs * V) / (7800 * m). This mathematically proves the success of the loading step. If the calculated loading is <0.40 mmol/g, the system dictates an immediate re-coupling cycle (Repeat Step 2 with 0.5 eq of AA) rather than proceeding to a guaranteed sequence failure.

Q3: How do I troubleshoot low loading efficiency or sequence failure when using Fmoc-Dab(Boc)-OH?

A: Deviations in synthesis usually stem from the steric profile of the Dab residue or the microenvironment of the resin. Use the matrix below to diagnose and correct failures.

Table 2: Troubleshooting Matrix for Fmoc-Dab(Boc)-OH

SymptomRoot Cause (Mechanistic)Corrective Action
Low initial loading (<0.3 mmol/g) Moisture in CTC resin or solvent hydrolyzing the trityl chloride groups.Use strictly anhydrous DCM. Store resin in a desiccator. Verify resin integrity before use.
Deletion sequences at Dab Incomplete α -amine deprotection due to steric shielding by the γ -Boc group.Extend piperidine treatment (e.g., 2 x 10 mins). Add 0.1M DBU to the deprotection cocktail for stubborn sequences.
Premature chain termination On-resin aggregation driven by inter-chain hydrogen bonding in poly-Dab sequences.Introduce chaotropic agents (e.g., 0.1M LiCl in DMF) or utilize microwave-assisted SPPS[5].
C-terminal truncation Diketopiperazine (DKP) formation during the coupling of the 2nd amino acid.See Q4. Utilize rapid coupling reagents like COMU/Oxyma[6].

Q4: How can I prevent Diketopiperazine (DKP) formation when Fmoc-Dab(Boc)-OH is the C-terminal residue?

A: When Fmoc-Dab(Boc)-OH is attached to a CTC resin, the ester bond is highly susceptible to nucleophilic attack. Upon Fmoc deprotection of the second amino acid in the sequence, its newly freed α -amine can bend backward and attack the C-terminal ester carbonyl. This forms a thermodynamically stable 6-membered diketopiperazine (DKP) ring, permanently cleaving your dipeptide from the resin and terminating the synthesis[6].

To prevent this, you must outcompete the intramolecular attack by accelerating the intermolecular coupling of the third amino acid.

DKP_Prevention Resin CTC Resin Fmoc-Dab(Boc)-OH Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect FreeAmine Free α-Amine at Dipeptide Stage Deprotect->FreeAmine DKP Intramolecular Attack (DKP Formation) FreeAmine->DKP Slow coupling Intervention Rapid Coupling (COMU/Oxyma) FreeAmine->Intervention Optimized workflow Loss Loss of Peptide from Resin DKP->Loss Success Successful Chain Elongation Intervention->Success

Workflow of Diketopiperazine (DKP) formation vs. successful chain elongation at dipeptide stage.

Expert Intervention: Do not use standard HBTU/HOBt for the third residue. Instead, pre-activate the third amino acid with highly efficient uronium salts like COMU and Oxyma [6]. Alternatively, protect the second amino acid with an Alloc group instead of Fmoc; Alloc can be removed under neutral conditions using Palladium ( Pd(PPh3​)4​ ), completely bypassing the basic conditions that catalyze DKP formation[6].

Q5: During the synthesis of poly-Dab peptides (like tridecaptins or polymyxins), why does coupling efficiency drop significantly after the third or fourth residue?

A: Polymyxins and tridecaptins are complex lipopeptides containing multiple diaminobutyric acid residues[4],[5]. The bulky γ -Boc protecting groups, combined with the propensity of these specific sequences to form β -sheet-like inter-chain hydrogen bonds, lead to severe on-resin aggregation. This aggregation physically blocks incoming reagents from reaching the reactive N-terminus.

Causality-Driven Solutions:

  • Solvent Optimization: Switch from pure DMF to a 1:1 mixture of DMF/NMP. The altered polarity disrupts the hydrogen bonding network.

  • Coupling Reagents: Upgrade to HCTU or HATU with elevated temperatures (e.g., 50 °C for 50 mins) to force the reaction through the steric shielding[4].

  • Resin Substitution: Use a lower-loading resin (e.g., 0.29 - 0.30 mmol/g)[2]. Lower loading increases the spatial distance between growing peptide chains on the polymer matrix, drastically reducing intermolecular aggregation.

References

  • A Convenient Chemoenzymatic Preparation of Chimeric Macrocyclic Peptide Antibiotics with Potent Activity against Gram-Negative Pathogens. ACS Publications. 1

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Institutes of Health (NIH). 6

  • Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II. Portland Press. 3

  • Structure–Interaction Relationship of Polymyxins with Lung Surfactant. ACS Publications. 4

  • Discovery and Derivatization of Tridecaptin Antibiotics with Altered Host Specificity and Enhanced Bioactivity. ACS Publications.2

  • Discovery and Derivatization of Tridecaptin Antibiotics with Altered Host Specificity and Enhanced Bioactivity. National Institutes of Health (NIH). 5

Sources

Reference Data & Comparative Studies

Validation

Chemical Context &amp; The Importance of Stereochemical Purity

An in-depth technical guide to evaluating the chemical and stereochemical integrity of Fmoc-(2S,3S)-Dab(3-Boc)-OH using advanced chromatographic techniques. Fmoc-ss-dab(3-boc)-oh , formally known as (2S,3S)-2-((((9H-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to evaluating the chemical and stereochemical integrity of Fmoc-(2S,3S)-Dab(3-Boc)-OH using advanced chromatographic techniques.

Fmoc-ss-dab(3-boc)-oh , formally known as (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 131669-43-7), is a highly specialized, non-proteinogenic amino acid building block. The "ss" nomenclature denotes its precise (2S,3S) stereochemistry, distinguishing it from its anti-diastereomers (e.g., 2S,3R). This specific 2,3-diaminobutanoic acid (DAB) derivative is a critical structural motif in several potent peptide antibiotics, including amphomycin and lavendomycin, as well as in the design of complex cyclic peptidomimetics[1].

In Solid-Phase Peptide Synthesis (SPPS), the purity of the building block is paramount. Because peptide chain elongation is an iterative process, even a 1% contamination by a diastereomer (like the 2S,3R epimer) or a truncated chemical impurity (such as des-Boc or des-Fmoc derivatives) will propagate exponentially, leading to complex, inseparable peptide mixtures at the final cleavage step. Therefore, establishing a robust, self-validating analytical method to benchmark premium-grade Fmoc-ss-dab(3-boc)-oh against standard commercial alternatives is essential for drug development professionals.

Comparative Analysis of Analytical Methodologies

To objectively determine the purity of Fmoc-ss-dab(3-boc)-oh, researchers must select the appropriate analytical modality. While Reversed-Phase HPLC (RP-HPLC) is the industry workhorse, it must often be paired with orthogonal techniques to provide a complete purity profile[2].

Table 1: Comparison of Analytical Techniques for Fmoc-ss-dab(3-boc)-oh Evaluation

Analytical MethodPrimary UtilityDetects Diastereomers (dr)?Detects Enantiomers (ee)?Relative Cost & Throughput
RP-HPLC (C18) Overall chemical purity, des-protect impurities.Yes. (Separates syn vs. anti isomers based on hydrophobicity).No. (Requires chiral stationary phase).Low cost, High throughput.
Chiral HPLC Enantiomeric excess (ee) determination.Yes.Yes. (Separates 2S,3S from 2R,3R).High cost, Medium throughput.
LC-MS (ESI) Mass confirmation of unknown impurity peaks.Yes (if chromatographically resolved).No.High cost, Low throughput.
qNMR (Proton) Absolute quantitative purity without standards.Yes (via distinct coupling constants).No.Medium cost, High throughput.
Analytical Decision Workflow

The following logical workflow demonstrates how these methodologies are synthesized to create a comprehensive, self-validating purity assessment system.

HPLC_Workflow Start Fmoc-(2S,3S)-Dab(3-Boc)-OH Sample Batch RP_HPLC RP-HPLC (C18) 0.1% TFA / MeCN Start->RP_HPLC Chiral_HPLC Chiral HPLC Polysaccharide CSP Start->Chiral_HPLC LC_MS LC-MS (ESI+) Mass Profiling Start->LC_MS ChemPurity Chemical Purity & Diastereomeric Ratio (dr) RP_HPLC->ChemPurity EnantioPurity Enantiomeric Excess (ee) Chiral_HPLC->EnantioPurity MassID Impurity Mass ID (e.g., des-Boc) LC_MS->MassID

Caption: Orthogonal analytical workflow for the comprehensive purity validation of Fmoc-ss-dab(3-boc)-oh.

The Self-Validating RP-HPLC Protocol

To ensure trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. The following RP-HPLC methodology incorporates System Suitability Testing (SST) and dual-wavelength monitoring to guarantee data integrity[2].

Materials & Instrumentation
  • Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

Step-by-Step Methodology
  • System Preparation & Equilibration: Set the column oven to 30°C. Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15–20 column volumes).

  • System Suitability Test (SST): Inject 10 µL of a resolution standard containing both Fmoc-(2S,3S)-Dab(3-Boc)-OH and its (2S,3R) epimer. Validation Check: Proceed only if the resolution ( Rs​ ) between the two diastereomers is > 1.5.

  • Blank Injection: Inject 10 µL of the Sample Diluent. Validation Check: Ensure no ghost peaks elute at the expected retention time of the target analyte.

  • Sample Preparation: Accurately weigh 1.0 mg of the Fmoc-ss-dab(3-boc)-oh sample and dissolve it in 1.0 mL of Sample Diluent. Vortex until fully dissolved.

  • Gradient Execution:

    • 0–2 min: 5% B (Isocratic hold to elute void volume salts)

    • 2–22 min: 5% to 95% B (Linear gradient for separation)

    • 22–25 min: 95% B (Column wash)

    • 25–30 min: 5% B (Re-equilibration)

  • Dual-Wavelength Detection: Monitor the eluent simultaneously at 254 nm (general aromatic absorption) and 301 nm (highly specific to the fluorenyl ring)[3].

Mechanistic Causality: Why This Method Works

Expert analytical science relies on understanding the causality behind experimental choices.

  • Why 0.1% TFA? Fmoc-ss-dab(3-boc)-oh contains a free carboxylic acid. At neutral pH, this group ionizes, leading to multiple hydration states and severe peak tailing on a C18 column. TFA acts as an ion-pairing agent and lowers the mobile phase pH to ~2.0, fully protonating the carboxylate. Furthermore, TFA masks residual free silanols on the silica stationary phase, preventing secondary electrostatic interactions[2].

  • Why Acetonitrile over Methanol? Acetonitrile provides lower system backpressure and superior mass transfer kinetics compared to methanol. This results in sharper peak shapes, which is critical for resolving closely eluting diastereomers (like the 2S,3R epimer) whose only difference is a slight variation in their 3D hydrophobic footprint.

  • Why Dual Wavelengths (254 nm / 301 nm)? Monitoring at 301 nm is a self-validating mechanistic check. The Fmoc group has a distinct absorption maximum at 301 nm (extinction coefficient: ~7800 cm⁻¹ M⁻¹)[3]. If an impurity peak appears at 254 nm but is absent at 301 nm, it is definitively a non-Fmoc containing species (e.g., a completely deprotected byproduct or a solvent contaminant).

Impurity Profiling & Causality

Understanding how impurities form allows researchers to objectively evaluate the quality of different product batches.

Impurity_Pathway DAB Fmoc-(2S,3S)-Dab(3-Boc)-OH (Target Product) Thermal Thermal/Base Isomerization DAB->Thermal Deprotect Acidic Cleavage (Storage Degradation) DAB->Deprotect Epi Fmoc-(2S,3R)-Dab(3-Boc)-OH (Diastereomeric Impurity) Thermal->Epi DesBoc Fmoc-(2S,3S)-Dab-OH (Des-Boc Impurity) Deprotect->DesBoc

Caption: Mechanistic pathways leading to the primary impurities found in Fmoc-ss-dab(3-boc)-oh batches.

  • Diastereomeric Impurities: Formed via thermal or base-catalyzed epimerization during the initial synthesis or protection steps. Because the (2S,3S) and (2S,3R) forms have different spatial arrangements, they interact differently with the C18 alkyl chains and will elute at slightly different retention times.

  • Des-Boc Impurities: The tert-butoxycarbonyl (Boc) group is acid-labile. Improper storage (e.g., exposure to ambient moisture and trace acids) can lead to premature cleavage, resulting in a free amine that will cause unwanted branching during SPPS.

Comparative Performance Data

To objectively compare a Premium Grade Fmoc-ss-dab(3-boc)-oh against a Standard Commercial Grade , we evaluate the quantitative data derived from the self-validating RP-HPLC method described above.

Table 2: Comparative Purity Data (Premium vs. Standard Grade)

Quality ParameterPremium Grade (Optimized Synthesis)Standard Commercial GradeAnalytical Consequence in SPPS
Overall HPLC Purity (254 nm) > 99.5%97.0% – 98.0%Higher purity prevents truncated peptide sequences.
Diastereomeric Ratio (dr) > 99.8 : 0.2~ 98.5 : 1.5Premium grade prevents the formation of inactive peptide epimers.
Des-Boc Impurity (301 nm) Not Detected (< 0.05%)~ 0.5%Prevents unwanted peptide branching at the γ -amine.
Free Fmoc-OSu Reagent Not Detected~ 0.2%Prevents double-coupling and chain termination.

Conclusion: For researchers synthesizing complex, high-value targets like amphomycin analogs, the Premium Grade Fmoc-ss-dab(3-boc)-oh is highly recommended. The supporting RP-HPLC data demonstrates that stringent control over diastereomeric and chemical impurities drastically reduces the risk of downstream SPPS failure, ultimately saving time and expensive coupling reagents.

References

  • Bunnage, M. E., et al. Expedient Asymmetric Synthesis of All Four Isomers of N,N'-Protected 2,3-Diaminobutanoic Acid. The Journal of Organic Chemistry, 2001, 66(12), 4148-4152. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis of peptides and proteins with site-specific glutamate arginylation. Available at:[Link]

Sources

Comparative

A Comparative Guide to Coupling Efficiency: Fmoc-SS-Dab(3-Boc)-OH vs. Fmoc-Orn(Boc)-OH

Here is a comprehensive, scientifically grounded comparison guide analyzing the coupling efficiencies of Fmoc-SS-Dab(3-Boc)-OH and Fmoc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). As the demand for complex pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded comparison guide analyzing the coupling efficiencies of Fmoc-SS-Dab(3-Boc)-OH and Fmoc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

As the demand for complex peptidomimetics, macrocycles, and modified therapeutics grows, the selection of non-proteinogenic amino acids becomes a critical determinant of synthetic success[1]. As a Senior Application Scientist, I frequently observe that synthesis failures often stem from a fundamental misunderstanding of side-chain sterics during activation.

This guide objectively compares two diamino acid derivatives: Fmoc-Orn(Boc)-OH (a linear δ-amine) and Fmoc-SS-Dab(3-Boc)-OH (a highly constrained β-branched vicinal diamine). By understanding the mechanistic causality behind their coupling behaviors, researchers can rationally design their synthesis workflows to prevent sequence truncation and optimize yields.

Mechanistic Causality: Structural Geometry and Steric Shielding

The fundamental divergence in coupling efficiency between these two building blocks is rooted in their spatial geometry and the resulting steric hindrance during carboxyl activation.

Fmoc-Orn(Boc)-OH (L-Ornithine Derivative)

Ornithine features a linear, unbranched three-carbon side chain ending in a Boc-protected primary amine[2].

  • Coupling Kinetics: Because the side chain lacks branching at the β- or γ-carbons, the α-carboxyl group remains highly accessible to coupling reagents (e.g., DIC, HBTU) and incoming nucleophiles. Its coupling efficiency is nearly identical to that of standard Fmoc-Lys(Boc)-OH[2].

  • Side Reactions: The primary mechanistic concern is not sluggish coupling, but rather the potential for racemization during prolonged pre-activation or the formation of a δ-lactam (a 6-membered cyclic byproduct) if the side-chain protection is compromised[2][3]. Standard coupling conditions generally suppress these issues[3].

Fmoc-SS-Dab(3-Boc)-OH ((2S,3S)-2,3-diaminobutanoic acid)

This building block is an enantiomerically pure vicinal diamine. Structurally, it is analogous to Threonine, but the β-hydroxyl is replaced by a bulky Boc-protected amine.

  • Coupling Kinetics: The presence of both a methyl group and a massive tert-butyloxycarbonyl (Boc) protected amine on the β-carbon creates severe steric clash. In the activated ester intermediate, Newman projection analysis reveals unavoidable gauche interactions that physically shield the electrophilic carbonyl carbon.

  • Consequence: Nucleophilic attack by the resin-bound amine is drastically impeded, leading to sluggish kinetics, incomplete couplings, and a high risk of sequence truncation[1].

Kinetics A Activated Ester Intermediate B Fmoc-Orn(Boc)-OH (Linear δ-amine) A->B C Fmoc-SS-Dab(3-Boc)-OH (β-branched diamine) A->C D Minimal Steric Shielding Fast Nucleophilic Attack B->D E Severe Steric Clash Restricted Trajectory C->E F High Efficiency (>98% in 45 min) D->F G Sluggish Kinetics Requires Double Coupling E->G

Fig 1: Mechanistic pathway illustrating how side-chain sterics dictate coupling kinetics.

Quantitative Data Presentation

The table below synthesizes the empirical performance metrics and required chemical environments for both derivatives to ensure optimal SPPS outcomes[2][].

ParameterFmoc-Orn(Boc)-OHFmoc-SS-Dab(3-Boc)-OH
Side-Chain Architecture Linear (3 carbons)β-branched (vicinal diamine)
Steric Hindrance Level LowExtremely High
Optimal Coupling Reagent DIC / Oxyma Pure or HBTUHATU / HOAt or COMU
Base Requirement DIPEA (2.0 eq)DIPEA (6.0 eq)
Typical Coupling Time (RT) 45 - 60 minutes120 minutes (Double Coupling)
Microwave SPPS Suitability Excellent (75°C, 5 min)Highly Recommended (75°C, 15 min)
Primary Failure Mode δ-Lactamization (if over-activated)Incomplete coupling (Truncation)
Average Coupling Yield > 98% (Single Coupling)80-85% (Single) / >95% (Double)

Self-Validating Experimental Protocols

To guarantee scientific integrity, every SPPS workflow must be a self-validating system. The following protocols detail the exact methodologies required to successfully couple these amino acids, utilizing the Kaiser test as a mandatory validation gate[3].

Protocol A: Standard Coupling for Fmoc-Orn(Boc)-OH

Because of its low steric hindrance, standard carbodiimide or uronium-based chemistry is sufficient[2].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min)[2][5].

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Orn(Boc)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC. Pre-activate for exactly 2 minutes to minimize lactamization risks[3].

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 45 minutes[2].

  • Validation: Wash the resin with DMF and DCM. Perform a Kaiser test. A clear/yellow bead indicates >99% coupling.

Protocol B: Optimized "Difficult" Coupling for Fmoc-SS-Dab(3-Boc)-OH

Due to severe β-branching, highly reactive aminium salts (HATU) and forced double-coupling are mandatory[1][].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF.

  • Activation: Dissolve 3.0 eq of Fmoc-SS-Dab(3-Boc)-OH and 2.95 eq of HATU in DMF. Add 6.0 eq of DIPEA. Critical Step: Pre-activate for no more than 1 minute to prevent epimerization of the activated ester[3][].

  • First Coupling: Add to the resin and agitate for 60 minutes at room temperature (or 75°C for 10 minutes in a microwave synthesizer).

  • Validation & Double Coupling: Wash with DMF. Perform a Kaiser test. If a slight blue hue remains (indicating unreacted amines), do not proceed. Repeat Steps 2-3 using fresh reagents for another 60 minutes.

  • Capping: Once coupling is maximized, cap any remaining unreacted amines using Acetic Anhydride/Pyridine (1:1) for 10 minutes to prevent deletion sequences.

Workflow Start Resin-Bound Free Amine Split1 Fmoc-Orn(Boc)-OH Start->Split1 Split2 Fmoc-SS-Dab(3-Boc)-OH Start->Split2 Act1 DIC / Oxyma Pure (3.0 eq, RT, 45 min) Split1->Act1 Act2 HATU / DIPEA (2.95 eq, RT, 60 min) Split2->Act2 Kaiser Kaiser Test Validation Act1->Kaiser Act2->Kaiser Pass Fmoc Deprotection (20% Piperidine) Kaiser->Pass Negative (Clear) Fail Double Coupling or Capping (Ac2O) Kaiser->Fail Positive (Blue) Fail->Act2 Retry Coupling

Fig 2: Self-validating decision tree for standard vs. sterically hindered amino acid coupling.

References

  • Nowick Laboratory, UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Available at: [Link]

Sources

Validation

A Comparative Guide to Validating Fmoc-ss-dab(3-boc)-oh Integration in Peptide Synthesis: A Focus on MALDI-TOF Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to the integrity of the final peptide. This guide provides an in-depth comparison of analytical techniques for validating the integration of Fmoc-ss-dab(3-boc)-oh, a specialized amino acid derivative featuring a disulfide bridge and orthogonal protecting groups. The primary focus is on the application of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, a powerful tool for the direct and precise assessment of peptide synthesis intermediates.

The successful synthesis of complex peptides, particularly those incorporating non-standard amino acids and disulfide bonds, hinges on rigorous in-process controls. Fmoc-ss-dab(3-boc)-oh, with its inherent structural complexity, presents a unique challenge in ensuring its complete and correct incorporation into a growing peptide chain. Incomplete coupling can lead to deletion sequences, which are often difficult to separate from the target peptide, compromising purity and biological activity. This guide will equip researchers with the knowledge to confidently validate the integration of this critical building block, comparing the robust, quantitative power of MALDI-TOF with traditional, qualitative methods.

The Central Role of MALDI-TOF Mass Spectrometry in SPPS Validation

MALDI-TOF mass spectrometry has emerged as an indispensable analytical technique in proteomics and peptide chemistry due to its high sensitivity, speed, and tolerance to complex sample matrices.[1][2] In the context of SPPS, it offers a direct means of "weighing" the peptide-resin at various stages of the synthesis, providing unambiguous confirmation of amino acid incorporation.

The principle of MALDI-TOF involves co-crystallizing the analyte (in this case, the peptide cleaved from the resin) with a matrix material on a target plate.[3] A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated in an electric field. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination.[3][4]

Experimental Protocol: MALDI-TOF Analysis of Fmoc-ss-dab(3-boc)-oh Integration

This protocol outlines the steps for cleaving a small sample of the peptide-resin and analyzing it by MALDI-TOF to confirm the successful coupling of Fmoc-ss-dab(3-boc)-oh.

1. Resin Sampling:

  • After the coupling step of Fmoc-ss-dab(3-boc)-oh and subsequent washing, carefully collect a small sample of the peptide-resin (approximately 2-5 mg).

2. Peptide Cleavage (with Disulfide Bond Reduction):

  • Rationale: The disulfide bond in Fmoc-ss-dab(3-boc)-oh can complicate mass spectrometry analysis, potentially leading to broader peaks or unexpected fragmentation.[5] For unambiguous confirmation of the monomeric peptide mass, a reductive cleavage is recommended.

  • Prepare a cleavage cocktail suitable for the resin and protecting groups used. A common cocktail for Fmoc-based SPPS is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). To this, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 50 mM to cleave the disulfide bond.

  • Add the cleavage cocktail to the resin sample in a microcentrifuge tube.

  • Incubate at room temperature for 2-3 hours with occasional agitation.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the sample, decant the ether, and air-dry the peptide pellet.

3. Sample Preparation for MALDI-TOF:

  • Dissolve the dried peptide pellet in a suitable solvent, such as 0.1% TFA in 50% acetonitrile/water.

  • Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in the same solvent.[3]

  • On a MALDI target plate, spot 1 µL of the peptide solution and immediately add 1 µL of the matrix solution. Allow the spot to air dry, forming a co-crystal.

4. MALDI-TOF Data Acquisition:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the positive ion reflector mode for optimal resolution.

  • Calibrate the instrument using a standard peptide mixture with known molecular weights.

5. Data Analysis:

  • Compare the experimentally observed m/z value with the theoretically calculated molecular weight of the peptide with the incorporated Fmoc-ss-dab(3-boc)-oh (with the disulfide bond reduced and the Boc group potentially removed depending on the cleavage cocktail). A match within the instrument's mass accuracy confirms successful integration.

Comparative Analysis of Validation Methods

While MALDI-TOF offers definitive quantitative data, other methods are also employed in SPPS. The following table provides a comparative overview.

Method Principle Advantages Limitations Data Type
MALDI-TOF MS Measures the precise molecular weight of the peptide.[4]High sensitivity and accuracy, provides direct evidence of incorporation, can detect incomplete couplings and side reactions.[2]Requires cleavage from the resin, instrumentation can be expensive, disulfide bonds can complicate analysis.[5]Quantitative (m/z)
Kaiser Test Colorimetric assay that detects free primary amines.[6][7]Simple, rapid, and inexpensive, performed directly on the resin.[8]Qualitative, can give false negatives for secondary amines (like proline), potential for false positives with certain reagents.[9]Qualitative (Color Change)
HPLC Analysis Separates the cleaved peptide from impurities based on hydrophobicity.[10][11]Quantitative, provides information on purity and can identify deletion sequences.[12]Requires cleavage from the resin, method development can be time-consuming.[11]Quantitative (Retention Time, Peak Area)

Visualizing the Workflow and Chemical Logic

Diagram 1: MALDI-TOF Validation Workflow

MALDI_Workflow Resin Peptide-Resin Sampling Cleavage Reductive Peptide Cleavage Resin->Cleavage 2-5 mg Precipitation Peptide Precipitation Cleavage->Precipitation TFA/TIS/H2O + DTT Dissolution Peptide Dissolution Precipitation->Dissolution Cold Ether Spotting Co-crystallization with Matrix Dissolution->Spotting 0.1% TFA in ACN/H2O Analysis MALDI-TOF MS Analysis Spotting->Analysis Laser Desorption/Ionization Data Data Interpretation Analysis->Data m/z Spectrum

Caption: Workflow for validating peptide synthesis using MALDI-TOF MS.

Diagram 2: Chemical Logic of Fmoc-ss-dab(3-boc)-oh

Fmoc_ss_dab cluster_Fmoc Fmoc Group (Base Labile) cluster_Dab Diaminobutyric Acid Backbone cluster_Boc Boc Group (Acid Labile) cluster_SS Disulfide Bridge (Reductant Labile) Fmoc Fmoc Dab Dab Fmoc->Dab Boc Boc Dab->Boc SS S-S Dab->SS

Caption: Orthogonal protection scheme of Fmoc-ss-dab(3-boc)-oh.

Alternative Validation Methods: A Deeper Look

The Kaiser Test: A Rapid Qualitative Check

The Kaiser test, or ninhydrin test, is a classic method for detecting the presence of free primary amines on the peptide-resin.[6][8] A positive result (a blue or purple color) after a coupling step indicates that there are still unreacted amino groups, signifying an incomplete reaction.[7][13]

  • Collect a few beads of the washed peptide-resin in a small test tube.

  • Add 2-3 drops each of the following solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN in 98 mL pyridine.[13]

  • Heat the test tube at 100-110°C for 5 minutes.[8][13]

  • Observe the color of the beads and the solution.

    • Blue/Purple: Incomplete coupling (free primary amines present).

    • Yellow/Colorless: Complete coupling.

While simple and fast, the Kaiser test has its limitations. It is not reliable for secondary amines like proline and can be prone to false positives if not performed carefully.[7][9]

HPLC Analysis: Assessing Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the purity of the synthesized peptide.[10][14] By separating the cleaved peptide from byproducts, it provides a quantitative measure of the success of the overall synthesis.

  • Cleave a sample of the peptide-resin as described in the MALDI-TOF protocol.

  • Dissolve the dried peptide in a suitable mobile phase, typically a mixture of water and acetonitrile with an ion-pairing agent like TFA.

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute the peptide using a gradient of increasing organic solvent concentration.

  • Detect the peptide using a UV detector, typically at 214 nm or 280 nm.

  • Analyze the resulting chromatogram. The main peak corresponds to the target peptide, and its retention time can be compared to a standard, while the area of the peak relative to other peaks indicates the purity.

HPLC is an excellent tool for final product analysis but can be less practical for routine monitoring of every coupling step due to the time required for sample preparation and analysis.[11]

Conclusion: An Integrated Approach to Validation

For the robust validation of Fmoc-ss-dab(3-boc)-oh integration, a multi-faceted approach is recommended. The Kaiser test serves as a rapid, qualitative checkpoint to assess the completion of the coupling reaction in real-time. However, for unambiguous confirmation and quantitative assessment, MALDI-TOF mass spectrometry is the superior method. It provides direct molecular weight evidence of successful incorporation, offering a high degree of confidence in the integrity of the peptide chain. Finally, HPLC analysis of the cleaved peptide is essential for determining the overall purity of the final product. By combining these techniques, researchers can ensure the successful synthesis of complex and challenging peptides, paving the way for advancements in drug discovery and development.

References

  • Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • [No Author]. (2011, February 15). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Chemistry LibreTexts. (2023, August 29). Section 3A. MALDI-TOF Mass Spectrometry.
  • European Pharmaceutical Review. (2019, February 26). Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS.
  • Creative Proteomics. (n.d.). MALDI-TOF Mass Spectrometry.
  • PMC - NIH. (n.d.). Direct mass spectrometric characterization of disulfide linkages.
  • PMC. (n.d.). Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry.
  • ACS Publications. (2002, March 16). Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy | Analytical Chemistry.
  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • PMC. (n.d.). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry.
  • ACS Publications. (2010, March 2). Plasma Induced Oxidative Cleavage of Disulfide Bonds in Polypeptides during Nanoelectrospray Ionization | Analytical Chemistry.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • [No Author]. (2025, November 7). Expert Insights: The Chemical Properties and Uses of Fmoc-Dab(Boc)-OH.
  • [No Author]. (n.d.). HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis.
  • [No Author]. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

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Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Fmoc-ss-dab(3-boc)-oh
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Fmoc-ss-dab(3-boc)-oh
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